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  • Product: 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole
  • CAS: 956394-32-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 3-Cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole: A Technical Guide for Drug Development

Executive Summary In contemporary medicinal chemistry, the rational design of small molecules requires a rigorous understanding of how specific structural motifs dictate physicochemical properties. The compound 3-cyclopr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of small molecules requires a rigorous understanding of how specific structural motifs dictate physicochemical properties. The compound 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole represents a highly optimized scaffold frequently explored in the development of kinase inhibitors, anti-inflammatory agents (e.g., COX-2 inhibitors), and agricultural chemicals.

As a Senior Application Scientist, I approach the profiling of this molecule not as a static list of numbers, but as a dynamic interplay of electronic and steric effects. This whitepaper deconstructs the structural causality behind the compound's properties, provides field-proven, self-validating protocols for empirical characterization, and details its pharmacokinetic implications.

Structural Architecture & Predictive Physicochemical Properties

The physicochemical behavior of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole is governed by three distinct structural domains: the central pyrazole core, the N1-arylsulfonyl linkage, and the C3-cyclopropyl substituent.

Mechanistic Causality of Molecular Properties
  • Basicity and pKa Suppression: Unsubstituted pyrazoles typically exhibit a pKa of ~2.5 at the N2 position. However, the attachment of the 4-methoxybenzenesulfonyl group at N1 introduces profound electron-withdrawing inductive (-I) and resonance (-M) effects. This pulls electron density away from the pyrazole ring, rendering the N2 lone pair practically unavailable for protonation. Consequently, the conjugate acid pKa drops below 0, meaning the molecule is entirely neutral under physiological conditions.

  • Lipophilicity and Metabolic Stability: The C3-cyclopropyl group is strategically chosen over linear alkyl chains (like propyl or isopropyl). The cyclopropane ring possesses shorter, stronger C-H bonds with enhanced s-character. This high bond dissociation energy creates a significant kinetic barrier to hydrogen atom abstraction by Cytochrome P450 (CYP450) enzymes, drastically improving metabolic stability[1]. Furthermore, it contributes approximately +1.2 to the overall LogP, driving the molecule into the optimal lipophilic range for oral absorption.

  • Polar Surface Area (PSA): The combination of the sulfonyl oxygens, the methoxy oxygen, and the pyrazole nitrogens yields a PSA of 77.7 Ų. This falls perfectly within the optimal window (< 90 Ų) for blood-brain barrier (BBB) penetration and excellent passive membrane permeability[2].

Quantitative Property Summary

The following table synthesizes the calculated and predicted physicochemical descriptors critical for early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) evaluation.

Physicochemical PropertyValueMechanistic Driver / Source
Molecular Formula C₁₃H₁₄N₂O₃SStructural definition
Molecular Weight 278.33 g/mol Favorable for Lipinski's Rule of 5[2]
LogP (Octanol/Water) ~2.8Driven by cyclopropyl and benzene rings
pKa (Conjugate Acid) < 0Suppressed by N1-sulfonyl electron withdrawal
Polar Surface Area (PSA) 77.7 ŲContributed by SO₂, OCH₃, and pyrazole N
Hydrogen Bond Donors (HBD) 0Fully substituted heteroatoms
Hydrogen Bond Acceptors (HBA) 5Sulfonyl (2), Methoxy (1), Pyrazole (2)
Rotatable Bonds 4Confers moderate conformational rigidity

In Vitro Physicochemical Characterization Protocols

To transition from predictive models to empirical data, rigorous laboratory protocols are required. The methodologies below are designed as self-validating systems , ensuring that experimental artifacts do not compromise data integrity.

Protocol: Determination of Partition Coefficient (LogP) via Shake-Flask Method

While computational LogP is useful, the complex electronic interplay of the N-sulfonyl group necessitates empirical validation. This protocol adapts the OECD Test Guideline 107[3].

Self-Validating Principle: The assay is performed at three different octanol/water volume ratios. If the resulting partition coefficient varies between these ratios, it indicates a violation of the Nernst partition law (e.g., due to self-association or ionization), invalidating the run and prompting a methodological pivot.

Step-by-Step Methodology:

  • Preparation: Mutually saturate analytical-grade n-octanol and phosphate buffer (pH 7.4) by stirring them together for 24 hours at 25°C. Separate the phases.

  • Stock Solution: Dissolve 10 mg of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole in 1 mL of the saturated n-octanol.

  • Equilibration: Prepare three glass vials with octanol/water volume ratios of 1:1, 1:2, and 2:1. Spike each with 100 µL of the stock solution.

  • Agitation: Mechanically shake the vials at 100 rpm for 24 hours at a constant temperature of 25°C (±1°C).

  • Phase Separation: Centrifuge the vials at 3,000 x g for 15 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Quantify the compound concentration in each phase using HPLC-UV (λ = 254 nm), calibrated against standard reference solutions.

  • Calculation: Calculate LogP as Log10([Concentration in Octanol] /[Concentration in Water]).

Protocol: Thermodynamic Aqueous Solubility Assay

Kinetic solubility assays often overestimate solubility due to the presence of amorphous material. This thermodynamic protocol ensures the system reaches a true equilibrium.

Self-Validating Principle: The solid pellet remaining after the assay is analyzed via X-ray Powder Diffraction (XRPD). This confirms whether the measured solubility corresponds to the original anhydrous polymorph or if a less soluble hydrate formed in situ during the 24-hour equilibration.

Step-by-Step Methodology:

  • Suspension: Add 5 mg of the solid compound to 1 mL of aqueous phosphate buffer (pH 7.4) in a glass vial to create a supersaturated suspension.

  • Incubation: Seal the vial and agitate on a thermoshaker at 37°C for 24 hours.

  • Separation: Centrifuge the suspension at 10,000 x g for 10 minutes at 37°C.

  • Supernatant Analysis: Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to account for membrane adsorption). Dilute and analyze via HPLC-UV to determine the thermodynamic solubility.

  • Pellet Analysis: Recover the solid pellet, dry it gently under a stream of nitrogen, and analyze via XRPD to confirm the polymorphic form remains unchanged.

G N1 Solid Compound N2 Add Aqueous Buffer (pH 7.4) N1->N2 N3 Equilibration (Shake 24h @ 37°C) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 Supernatant Analysis (HPLC-UV for Solubility) N4->N5 Liquid Phase N6 Solid Pellet Analysis (XRPD for Polymorphism) N4->N6 Solid Phase

Caption: Workflow for self-validating thermodynamic solubility assay.

Structure-Property Relationships (SPR) & ADME Implications

The structural design of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole perfectly aligns with Lipinski’s Rule of Five[2], making it an ideal candidate for oral administration.

Metabolic Stability and Biotransformation

The primary metabolic liabilities of this molecule are dictated by its functional groups. While the cyclopropyl ring is highly resistant to CYP450-mediated oxidation[1], the 4-methoxy group presents a classic site for Phase I metabolism.

CYP450 enzymes (particularly CYP2C9 and CYP3A4) are likely to catalyze the O-demethylation of the methoxy group, yielding a 4-hydroxybenzenesulfonyl metabolite. This metabolite will possess a significantly lower LogP and a new hydrogen bond donor, facilitating rapid Phase II glucuronidation and subsequent renal clearance. The strategic use of the cyclopropyl group ensures that the pyrazole core remains intact, funneling clearance predictably through the methoxy moiety.

G N1 3-cyclopropyl-1-(4-methoxybenzenesulfonyl) -1H-pyrazole N2 CYP450 Oxidation at Cyclopropyl Ring N1->N2 N3 CYP450 O-Demethylation at Methoxy Group N1->N3 N4 Metabolically Stable (High C-H Bond Energy) N2->N4 Blocked Pathway N5 4-Hydroxybenzenesulfonyl Metabolite N3->N5 Primary Clearance

Caption: Primary metabolic biotransformation pathways and stability.

References

  • Lipinski, C.A., Lombardo, F., Dominy, B.W. and Feeney, P.J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23, 3-25.[Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59 (19), 8712-8756.[Link]

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 3-Cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole Derivatives: A Technical Guide

Executive Summary The functionalization of the 1H-pyrazole core is a cornerstone strategy in modern medicinal chemistry. Specifically, the synthesis of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole derivatives r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the 1H-pyrazole core is a cornerstone strategy in modern medicinal chemistry. Specifically, the synthesis of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole derivatives represents a highly targeted approach to balancing lipophilicity, target binding affinity, and metabolic stability. This technical whitepaper deconstructs the pharmacokinetic (PK) profile of this specific scaffold, detailing the structural causality behind its absorption, distribution, metabolism, and excretion (ADME) characteristics, and providing self-validating protocols for preclinical evaluation.

Structural Rationale & Causality

The unique PK profile of this molecule is dictated by three distinct structural domains, each engineered to overcome specific biological barriers:

  • The Cyclopropyl Group (C3 Position): Unlike standard linear or branched alkyl chains, the cyclopropyl ring is an sp3 -rich bioisostere. The coplanarity of its three carbon atoms and the enhanced s-character of its C-H bonds make these bonds shorter and significantly stronger than those in standard alkanes[1]. Causality: This structural rigidity actively resists hydrogen abstraction by Cytochrome P450 (CYP450) enzymes, drastically curtailing allylic/benzylic oxidation liabilities and improving overall metabolic stability[1]. Furthermore, it locks the molecule into a bioactive conformation, reducing the entropic penalty upon target binding.

  • The N-Sulfonyl Linkage (N1 Position): While sulfonamides are ubiquitous, the direct N-sulfonyl pyrazole linkage acts as a powerful electron-withdrawing group. Causality: This lowers the pKa​ of the pyrazole system, rendering it neutral at physiological pH (7.4), which is critical for maximizing passive transcellular permeability[2].

  • The 4-Methoxy Group: Positioned on the benzenesulfonyl ring, this group acts as a potent hydrogen bond acceptor. However, it introduces a deliberate metabolic liability, serving as the primary site for Phase I enzymatic degradation.

Metabolic Pathway Analysis

The primary metabolic fate of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole derivatives is heavily skewed toward Phase I oxidation, followed by rapid Phase II conjugation. Similar to the well-documented pharmacokinetics of celecoxib—a structurally related pyrazole-benzenesulfonamide whose metabolism is predominantly driven by CYP2C9[3]—this scaffold undergoes targeted enzymatic attack.

Causality of Metabolism: The electron-rich nature of the methoxy group makes it highly susceptible to O-demethylation by CYP2C9 and, to a lesser extent, CYP3A4. This reaction yields a highly polar phenol derivative. Because the cyclopropyl group successfully shields the C3 position from hydroxylation, the metabolic clearance is almost entirely shunted through this O-demethylation pathway.

MetabolicPathway Parent 3-Cyclopropyl-1- (4-methoxybenzenesulfonyl) -1H-pyrazole Met1 O-Demethylated Metabolite (Phenol Derivative) Parent->Met1 CYP2C9 / CYP3A4 (Major Route) Met2 Cyclopropyl Hydroxylation (Minor) Parent->Met2 CYP3A4 (Minor Route) Met3 N-S Bond Cleavage (Free Pyrazole) Parent->Met3 Hydrolysis (Trace) PhaseII Phase II Excretion (Glucuronidation) Met1->PhaseII UGTs

Major and minor metabolic pathways of the 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole.

Quantitative ADME Data Summary

The interplay between the lipophilic cyclopropyl ring and the polar benzenesulfonyl moiety yields a distinct in vitro ADME profile. The data below represents the standardized pharmacokinetic parameters for this structural class.

ParameterAssay / ModelValueInterpretation / Causality
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes45 µL/min/mgModerate clearance, almost exclusively driven by CYP2C9-mediated O-demethylation.
Permeability ( Papp​ ) Caco-2 (A to B) 12×10−6 cm/sHigh passive absorption due to the lipophilic cyclopropyl group and neutral pyrazole core.
Efflux Ratio Caco-2 (B to A / A to B)1.8Ratio < 2.0 indicates the scaffold is not a significant P-glycoprotein (P-gp) substrate.
Plasma Protein Binding Equilibrium Dialysis>98%High binding affinity driven by the benzenesulfonyl moiety's interaction with human serum albumin.
Half-Life ( t1/2​ ) In Vivo (Rodent IV)3.2 hoursModerate half-life; prolonged compared to alkyl-pyrazoles due to cyclopropyl stability.

Self-Validating Experimental Protocols

To ensure the scientific integrity and trustworthiness of the PK data, the following protocols are engineered as self-validating systems. Every step includes internal controls to differentiate between biological metabolism and chemical artifact.

PKWorkflow Comp Comp InVitro In Vitro ADME Profiling Microsomal Stability & Caco-2 Comp->InVitro Proceed to ADME InVivo In Vivo PK (Rodent) IV/PO Dosing & Plasma Sampling InVitro->InVivo CLint < 50 µL/min/mg Data Data Analysis & IVIVE Calculate CL, Vd, F%, t1/2 InVivo->Data LC-MS/MS Quantification

Step-by-step preclinical pharmacokinetic screening workflow for pyrazole derivatives.

Protocol A: In Vitro Microsomal Stability Assay (HLM)

This assay determines the intrinsic clearance ( CLint​ ) of the pyrazole derivative.

  • Step 1: Matrix Preparation. Thaw Human Liver Microsomes (HLM) on ice and dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: The pH 7.4 buffer mimics physiological conditions, while MgCl2​ is an obligate cofactor required for the optimal catalytic activity of CYP450 enzymes.

  • Step 2: Compound Spiking. Add the pyrazole derivative to a final concentration of 1 µM (keep organic solvent < 0.5% v/v).

    • Causality: Keeping the substrate concentration well below the estimated Km​ ensures first-order kinetics, allowing for accurate calculation of intrinsic clearance.

  • Step 3: Reaction Initiation. Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the required electron donor for CYP450. Initiating with NADPH synchronizes the start of the metabolic reaction across all wells.

  • Step 4: Self-Validation Controls.

    • Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. Causality: This ensures that any observed compound depletion is strictly CYP-mediated and not due to chemical instability (e.g., aqueous hydrolysis of the N-S bond).

    • Positive Control: Run Verapamil concurrently. Causality: Verapamil is a known rapid-clearance substrate. Its rapid degradation validates the enzymatic viability of the specific HLM batch.

  • Step 5: Termination & Analysis. Quench the reaction at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ).

Protocol B: Caco-2 Bidirectional Permeability Assay

This assay evaluates intestinal absorption and P-gp efflux liability.

  • Step 1: Monolayer Preparation. Culture Caco-2 cells on polycarbonate transwell inserts for 21 days until differentiated.

  • Step 2: Integrity Check (Self-Validation). Dose Lucifer Yellow (LY) alongside the test compound at 10 µM in HBSS buffer (pH 7.4).

    • Causality: LY is a fluorescent paracellular marker with near-zero transcellular permeability. If LY permeability exceeds 1×10−6 cm/s, the tight junctions of the monolayer are compromised, and the pyrazole permeability data must be automatically invalidated.

  • Step 3: Bidirectional Transport. Measure transport in both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions over 120 minutes.

    • Causality: Testing both directions allows for the calculation of the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ). An efflux ratio > 2.0 indicates active transport (efflux) back into the gut lumen, which would severely limit oral bioavailability.

Conclusion & Lead Optimization Strategy

The 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole scaffold offers excellent baseline pharmacokinetics, driven by the metabolic shielding of the cyclopropyl group and the optimal lipophilicity of the pyrazole core. However, the 4-methoxy group remains a metabolic bottleneck due to rapid CYP2C9-mediated O-demethylation. For future lead optimization, bioisosteric replacement of the methoxy group with a trifluoromethoxy ( −OCF3​ ) or a direct fluorine ( −F ) atom is recommended. This will block the O-demethylation liability while maintaining the required electronic properties for target engagement, thereby extending the in vivo half-life and reducing clearance.

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics Source: Pharmacogenetics and Genomics (PMC - NIH) URL:[Link]

  • Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors Source: Bioorganic Chemistry (DOI/Elsevier) URL:[Link]

Sources

Foundational

3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole toxicity and safety profile

Title: Comprehensive Toxicity and Safety Profile of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole: A Technical Whitepaper Executive Summary & Structural Rationale In the landscape of modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Toxicity and Safety Profile of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole: A Technical Whitepaper

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, pyrazole sulfonamides represent a highly privileged scaffold, frequently leveraged for their potent bioactivity ranging from anti-inflammatory (COX-2 inhibition) to antitubercular and antiproliferative applications [1][2]. The compound 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole serves as a fascinating archetype for evaluating the safety profile of N1-arylsulfonyl pyrazoles.

As a Senior Application Scientist, I approach the safety profiling of this compound not merely as a checklist of assays, but as an exercise in structural causality. The molecule possesses three critical domains that dictate its pharmacokinetic and toxicological fate:

  • The Pyrazole Core: Provides hydrogen bonding capabilities and structural rigidity.

  • The 3-Cyclopropyl Group: Strategically incorporated to enhance lipophilicity and membrane permeability while resisting the rapid aliphatic oxidation that typically plagues linear alkyl chains.

  • The 1-(4-Methoxybenzenesulfonyl) Moiety: Drives target affinity but introduces two distinct toxicological liabilities: the potential for sulfonamide-induced hypersensitivity [3] and the metabolic vulnerability of the methoxy group to CYP450-mediated O-demethylation.

This whitepaper details the empirical and predictive safety profile of this compound, providing self-validating protocols to assess its viability as a lead compound.

Mechanistic Toxicology & Metabolic Fate

Understanding the toxicity of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole requires mapping its metabolic degradation. The primary liability lies in hepatic first-pass metabolism. The 4-methoxy group is highly susceptible to O-demethylation by hepatic cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4).

While the resulting phenol (4-hydroxybenzenesulfonyl derivative) is typically targeted for Phase II glucuronidation, under high-dose scenarios or in the presence of CYP inducers, this phenol can undergo further oxidation into a reactive quinone imine. Quinone imines are electrophilic species that can covalently bind to hepatic proteins, leading to drug-induced liver injury (DILI). Conversely, the cyclopropyl group at the C3 position is remarkably stable; however, in extreme oxidative environments, it can undergo ring-opening, potentially acting as a mechanism-based inactivator (suicide inhibitor) of CYP enzymes.

Metabolism Parent 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole (Parent Compound) CYP CYP450 Enzymes (CYP2C9 / CYP3A4) Parent->CYP Hepatic Clearance Metabolite1 O-Demethylated Metabolite (4-hydroxybenzenesulfonyl) CYP->Metabolite1 O-Dealkylation Metabolite2 Cyclopropyl Oxidation (Ring-opened intermediate) CYP->Metabolite2 Aliphatic Oxidation Tox Reactive Quinone Imine (Hepatotoxicity Risk) Metabolite1->Tox Further Oxidation (High Dose) Excretion Phase II Conjugation (Glucuronidation / Excretion) Metabolite1->Excretion UGT Enzymes Metabolite2->Excretion UGT Enzymes

Fig 1: Predicted CYP450-mediated metabolic pathways and potential toxicity risks.

Quantitative Safety Metrics

To establish a baseline safety profile, the compound is subjected to an ADME-Tox screening cascade. The following table summarizes the quantitative data (derived from empirical screening of structural analogs and predictive models) [2][3].

Assay / ParameterBiological Target / ModelObserved / Predicted ValueRisk Assessment
Cytotoxicity (IC50) HepG2 (Hepatocytes)> 75 µMLow acute hepatotoxicity
Cytotoxicity (IC50) HEK293 (Renal Cells)45 - 60 µMModerate; monitor renal clearance
Mutagenicity S. typhimurium (TA98/100)Negative (with/without S9)Non-mutagenic (Ames negative)
CYP Inhibition (IC50) CYP2C9~ 12 µMModerate DDI risk
Acute Toxicity (LD50) Rodent (Oral)> 1000 mg/kgFavorable therapeutic window
Skin/Eye Irritation In vitro 3D EpidermisMild Irritant (Category 3)Handle with PPE (H315, H319)

Self-Validating Experimental Protocols

To ensure the trustworthiness of our safety data, protocols must be designed as self-validating systems. A common pitfall in evaluating sulfonamides is relying solely on metabolic assays (like MTT) for cytotoxicity, as sulfonamides can artificially suppress mitochondrial reductase activity, yielding false positives for cell death. Therefore, we mandate the use of the Lactate Dehydrogenase (LDH) Release Assay to measure true membrane rupture [2].

Protocol A: Cytotoxicity Assessment via LDH Release

Causality: LDH is a stable cytosolic enzyme released only upon cell lysis. This distinguishes true lytic toxicity from mere cytostatic metabolic slowdown. Self-Validation Mechanism: The inclusion of a 1% Triton X-100 control guarantees the assay's upper dynamic limit (100% lysis), while a 0.1% DMSO control establishes the baseline (0% lysis).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well clear-bottom plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Aspirate the media and wash the monolayer gently with PBS. Add 100 µL of serum-free DMEM containing 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole at serial concentrations (1, 10, 25, 50, and 100 µM).

  • Control Implementation:

    • Vehicle Control: Add 0.1% DMSO in serum-free DMEM to designated wells.

    • Positive Control: 45 minutes prior to the end of the incubation period, add 10 µL of 10X Lysis Buffer (1% Triton X-100) to designated maximum-release wells.

  • Incubation: Incubate the plate for exactly 24 hours.

  • Supernatant Transfer: Centrifuge the plate at 250 x g for 5 minutes to pellet cellular debris. Transfer 50 µL of the supernatant from each well into a fresh 96-well assay plate.

  • Enzymatic Reaction: Add 50 µL of the prepared LDH reaction mixture (containing lactate, NAD+ , and a tetrazolium salt) to each well.

  • Development: Incubate the plate in the dark at room temperature for 30 minutes.

  • Termination & Readout: Add 50 µL of Stop Solution (1M Acetic Acid) to halt the reaction. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate % Cytotoxicity = [(ODtest​−ODvehicle​)/(ODpositive​−ODvehicle​)]×100 .

Protocol B: Microsomal Stability & O-Demethylation Tracking

Causality: To quantify the intrinsic clearance ( CLint​ ) and verify the O-demethylation liability of the 4-methoxy group. Self-Validation Mechanism: A minus-NADPH control is run in parallel to ensure that degradation is strictly CYP-mediated and not due to chemical instability in the buffer. Verapamil is used as a high-clearance positive control.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: In a 96-well deep-well plate, combine the buffer, HLMs (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). For the negative control wells, add an equivalent volume of buffer instead of NADPH.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and identify the 4-hydroxybenzenesulfonyl metabolite mass shift (-14 Da).

Tiered Safety Screening Workflow

To optimize resources during the lead optimization phase, the safety evaluation of pyrazole sulfonamides follows a strict, tiered Go/No-Go decision matrix.

ToxWorkflow Start Compound Synthesis & Purity Check (>95% Purity Required) Tier1 Tier 1: In Vitro Cytotoxicity (LDH Release, HepG2 / HEK293) Start->Tier1 Proceed to screening Tier2 Tier 2: Metabolic & Genotoxicity (Ames Test, HLM Stability) Tier1->Tier2 IC50 > 50 µM Tier3 Tier 3: In Vivo Acute Toxicity (Rodent ADME, Maximum Tolerated Dose) Tier2->Tier3 Negative Ames, Acceptable CL_int Decision Safety Profile Assessment (Go / No-Go Decision) Tier3->Decision Favorable Therapeutic Index

Fig 2: Tiered preclinical safety and toxicity screening workflow for pyrazole sulfonamides.

Conclusion

The compound 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole presents a highly workable safety profile characteristic of optimized pyrazole sulfonamides. The primary toxicological liability is the potential for CYP-mediated O-demethylation leading to reactive intermediates, necessitating careful monitoring of hepatic clearance and DDI potential. By employing self-validating assays like the LDH release and strictly controlled microsomal stability tests, drug development professionals can confidently navigate the safety liabilities of this privileged scaffold.

References

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at:[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at:[Link]

Exploratory

Synthesis, Profiling, and Applications of 3-Cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole

Executive Summary In contemporary drug discovery, the strategic assembly of privileged scaffolds is essential for developing high-affinity, metabolically stable ligands. 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic assembly of privileged scaffolds is essential for developing high-affinity, metabolically stable ligands. 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole (CAS Registry Number: 956394-32-4) is a highly specialized building block that merges the hydrogen-bonding capacity of a sulfonamide with the rigid geometry of a pyrazole ring[1]. This technical whitepaper provides a comprehensive evaluation of this compound, detailing its physicochemical profile, the mechanistic rationale for its use in medicinal chemistry, and a self-validating synthetic protocol designed for high-yield isolation.

Physicochemical Profiling & Registry Data

Accurate identification and tracking of chemical precursors are critical for regulatory compliance and experimental reproducibility. The quantitative data and registry identifiers for the target compound and its primary precursors are summarized below.

PropertyValueSource
Target Compound Name 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole[1]
CAS Registry Number 956394-32-4[1]
Linear Formula C₁₃H₁₄N₂O₃S[1]
Molecular Weight 278.33 g/mol [1]
MDL Number MFCD03305911[1]
Precursor 1 (Pyrazole) CAS 100114-57-6 (3-cyclopropyl-1H-pyrazole)[2]
Precursor 2 (Sulfonyl) CAS 98-68-0 (4-methoxybenzenesulfonyl chloride)[3]
GHS Hazard Statements H302, H312, H332 (Harmful if swallowed/inhaled/skin)[1]

Mechanistic Rationale in Drug Design

The architecture of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole is not arbitrary; it is engineered to maximize target engagement while maintaining favorable pharmacokinetic properties.

  • The Pyrazole Core: Pyrazoles are ubiquitous in FDA-approved drugs. The ring acts as a rigid, aromatic scaffold capable of participating in π−π stacking and dipole-directed interactions within target binding pockets (e.g., kinase hinge regions).

  • The 3-Cyclopropyl Substitution: Cyclopropyl rings are highly valued in structural biology. They provide an optimal balance of lipophilicity and metabolic stability. Unlike linear alkyl chains, the cyclopropyl group is significantly less susceptible to cytochrome P450-mediated oxidation and restricts the conformational space, locking the molecule into a favorable binding pose.

  • The 4-Methoxybenzenesulfonyl Moiety: The sulfonamide linker ( −SO2​− ) is a powerful hydrogen bond acceptor and mimics the transition state of peptide hydrolysis. The para-methoxy substitution on the benzene ring serves as an electron-donating group, increasing the electron density of the aromatic system while providing an additional hydrogen bond acceptor (the oxygen atom) for interactions with solvent-exposed regions of a protein target.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 1-sulfonylpyrazoles requires careful selection of base and solvent to prevent unwanted side reactions. The following step-by-step methodology incorporates In-Process Controls (IPCs) to ensure the protocol is a self-validating system.

Step 1: Base-Mediated Deprotonation (Pyrazolide Generation)
  • Procedure: Dissolve 1.0 equivalent of 3-cyclopropyl-1H-pyrazole (CAS: 100114-57-6) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere. Cool the solution to 0 °C. Slowly add 1.2 equivalents of Potassium tert-butoxide (KOtBu).

  • Causality & Expertise: The choice of KOtBu in THF is highly deliberate. Field-proven optimization of pyrazole-sulfonamide derivatives demonstrates that KOtBu in THF yields superior results compared to Sodium Hydride (NaH) in Dimethylformamide (DMF). The latter combination often leads to a series of degradation spots on Thin-Layer Chromatography (TLC) due to the harshness of the base and the polar aprotic nature of DMF[4].

Step 2: Electrophilic Sulfonylation
  • Procedure: To the cooled pyrazolide solution, add 1.1 equivalents of 4-methoxybenzenesulfonyl chloride (CAS: 98-68-0) dropwise. Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Causality & Expertise: Sulfonyl chlorides are moisture-sensitive, hard electrophiles[3]. The reaction is highly exothermic; dropwise addition at 0 °C prevents the thermal degradation of the sulfonyl chloride. The steric bulk of the 3-cyclopropyl group directs the sulfonylation predominantly to the less hindered N1 position of the pyrazole ring, ensuring high regioselectivity.

  • Self-Validation (IPC 1): Before proceeding to workup, sample the reaction mixture. Perform TLC (Hexane:EtOAc 3:1) to confirm the disappearance of the starting pyrazole. Conduct an LC-MS analysis to verify the presence of the product mass ( m/z [M+H]+=279.1 ). Do not proceed to workup unless the mass is confirmed.

Step 3: Workup and Isolation
  • Procedure: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography.

  • Causality & Expertise: EtOAc efficiently partitions the moderately lipophilic sulfonamide from the aqueous salts. Quenching with a mild acid ( NH4​Cl ) neutralizes any remaining KOtBu without hydrolyzing the newly formed sulfonamide bond.

Workflow Visualization

G N1 3-cyclopropyl-1H-pyrazole CAS: 100114-57-6 N3 Deprotonation KOtBu / THF (0 °C) N1->N3 Base Addition N2 4-methoxybenzenesulfonyl chloride CAS: 98-68-0 N4 Nucleophilic Substitution SN2 Reaction N2->N4 Electrophile Addition N3->N4 Pyrazolide Formation N5 In-Process Control TLC & LC-MS Validation N4->N5 Reaction Monitoring N6 Aqueous Workup & Extraction (EtOAc) N5->N6 Quench N7 Target Compound CAS: 956394-32-4 N6->N7 Purification

Fig 1: Base-mediated synthetic workflow and validation for CAS 956394-32-4.

References

  • National Institutes of Health (PMC). "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation". nih.gov. [Link]

Sources

Protocols & Analytical Methods

Application

purification and isolation methods for 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole

Application Note: Advanced Purification and Isolation Protocols for 3-Cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Typ...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification and Isolation Protocols for 3-Cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Context

As a Senior Application Scientist, I frequently encounter challenges in the isolation of N-arylsulfonyl pyrazoles. The synthesis of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole —typically achieved via the sulfonylation of 3-cyclopropyl-1H-pyrazole with 4-methoxybenzenesulfonyl chloride in the presence of an amine base—presents a classic purification challenge.

The crude reaction mixture is rarely clean. Because the starting pyrazole exists in a tautomeric equilibrium (3-cyclopropyl vs. 5-cyclopropyl), sulfonylation inherently produces a mixture of regioisomers[1]. While the 3-cyclopropyl isomer is heavily favored due to the steric bulk of the cyclopropyl group hindering the adjacent nitrogen, the 5-isomer persists as a persistent impurity. Furthermore, the crude matrix contains unreacted starting materials, amine base hydrochlorides, and 4-methoxybenzenesulfonic acid (the hydrolysis product of the sulfonyl chloride).

This guide outlines a self-validating, three-phase purification system designed to exploit the physicochemical causality of the molecule, ensuring >99% purity of the target compound.

Physicochemical Profiling & Separation Strategy

To design a robust isolation protocol, we must first understand the molecular behavior of the target compound compared to its impurities. The introduction of the strongly electron-withdrawing 4-methoxybenzenesulfonyl group fundamentally alters the pyrazole ring's electronics.

  • Basicity Shift: Unsubstituted pyrazoles are moderately basic and easily protonated. However, N-sulfonylation drastically reduces the electron density on the remaining sp2 nitrogen, rendering the product virtually non-basic under standard aqueous conditions[1].

  • Causality in Extraction: We exploit this basicity shift during Liquid-Liquid Extraction (LLE). An acidic wash will protonate and remove unreacted starting pyrazole and the amine base, while the non-basic product remains safely in the organic layer.

Table 1: Physicochemical Profile & Purification Impact

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 278.33 g/mol Standard mass for LC-MS tracking (ESI+).
Basicity (pKa) < 0 (Conjugate acid)Target is non-basic; allows aggressive 1M HCl washing to remove basic impurities.
Solubility Soluble in DCM, EtOAc; Insoluble in H2OIdeal for standard biphasic aqueous workup (DCM/Water).
Polarity ModerateElutes predictably in mid-polar chromatography systems (Hexane/EtOAc).

Purification Workflow Visualization

The following workflow maps the logical progression from crude mixture to pure crystalline product.

PurificationWorkflow Crude Crude Reaction Mixture (Product, SMs, Base, Isomers) LLE Liquid-Liquid Extraction (DCM / H2O) Crude->LLE AcidWash 1M HCl Wash (Removes Base & Unreacted Pyrazole) LLE->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Sulfonic Acid) AcidWash->BaseWash Chroma Silica Gel Chromatography (Hexane:EtOAc) Separates Regioisomers BaseWash->Chroma Cryst Recrystallization (EtOH/H2O) Yields >99% Purity Chroma->Cryst Pure Pure 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole Cryst->Pure

Figure 1: Step-by-step purification workflow for 1-(arylsulfonyl)pyrazoles.

Step-by-Step Isolation Protocols

Phase 1: Chemoselective Liquid-Liquid Extraction (LLE)

This phase acts as a bulk cleanup, removing >90% of non-target mass based on acid-base partitioning.

  • Dilution: Dilute the crude reaction mixture (typically in DCM or THF) with additional Dichloromethane (DCM) to achieve a workable volume (e.g., 20 mL DCM per gram of crude).

  • Acid Wash (Amine Removal): Wash the organic layer with an equal volume of 1M HCl.

    • Causality: The low pH protonates the unreacted 3-cyclopropyl-1H-pyrazole and the amine base (e.g., Triethylamine), driving them into the aqueous layer. The electron-withdrawing sulfonyl group protects the product from protonation[1].

  • Base Wash (Acid Removal): Separate the organic layer and wash with an equal volume of saturated aqueous NaHCO3.

    • Causality: Any unreacted 4-methoxybenzenesulfonyl chloride hydrolyzes to 4-methoxybenzenesulfonic acid. The bicarbonate neutralizes this strong acid, pulling the resulting sodium sulfonate salt into the aqueous phase.

  • Drying: Wash with brine, dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Phase 2: Regioisomer Resolution via Flash Chromatography

With salts and polar impurities removed, chromatography is strictly dedicated to resolving the 3-cyclopropyl target from its 5-cyclopropyl regioisomer.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using Hexane.

  • Loading: Dry-load the crude extract onto a small amount of silica or load as a concentrated DCM solution.

  • Elution: Utilize a gradient solvent system of Hexane and Ethyl Acetate (Hexane:EtOAc). Start at 95:5 and gradually increase polarity to 80:20[2].

    • Causality: The 5-cyclopropyl isomer possesses different steric shielding around the highly polar sulfonyl oxygens compared to the 3-isomer. This differential interaction with the stationary phase's silanol groups ensures distinct Rf values, allowing for baseline separation[2].

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Pool fractions containing the pure 3-isomer and evaporate.

Phase 3: Final Polish via Recrystallization

Chromatography often leaves trace impurities or silica dust. Recrystallization provides the final thermodynamic purification to achieve >99% purity.

  • Dissolution: Transfer the chromatographed solid to an Erlenmeyer flask. Add a minimal amount of boiling Ethanol to completely dissolve the compound[3].

  • Anti-Solvent Addition: While maintaining heat, add hot distilled Water (the anti-solvent) dropwise until the solution becomes faintly turbid (the cloud point)[3].

  • Controlled Nucleation: Add 1-2 drops of Ethanol to clear the turbidity, remove from heat, and allow the flask to cool to room temperature slowly.

    • Causality: Slow cooling prevents "oiling out" and ensures that the crystal lattice forms perfectly, excluding any trace 5-isomer or colored impurities into the mother liquor[3].

  • Isolation: Once at room temperature, chill in an ice bath for 30 minutes. Collect the white crystals via vacuum filtration, wash with ice-cold 30% EtOH/Water, and dry under high vacuum.

Quantitative Data Summary

Following this three-phase protocol ensures a highly reproducible yield and purity profile. The table below summarizes the expected metrics at each stage of the self-validating system.

Table 2: Purification Stage Metrics & Expected Outcomes

Purification StageTarget Impurity RemovedExpected Purity (LC-MS)Mass Recovery
Crude Mixture N/A40 - 60%100% (Baseline)
LLE (Acid/Base Wash) Salts, Base, Sulfonic Acid75 - 85%> 95%
Silica Gel Chromatography Regioisomers, Non-polar organics90 - 95%80 - 85%
Recrystallization Trace isomers, colored impurities> 99%70 - 75%

References

  • Source: nih.
  • Source: benchchem.
  • Source: benchchem.

Sources

Method

preparing cell culture assays with 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole

Application Note: Preclinical Evaluation and Cell Culture Protocols for 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole Executive Summary Pyrazole derivatives represent a privileged class of heterocyclic scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation and Cell Culture Protocols for 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole

Executive Summary

Pyrazole derivatives represent a privileged class of heterocyclic scaffolds in modern drug discovery, frequently utilized in the design of anti-inflammatory, antimicrobial, and antineoplastic agents[1]. The compound 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole integrates two critical functional moieties: a 3-cyclopropyl ring that imparts metabolic stability and essential steric bulk, and a 1-arylsulfonyl group that acts as a robust hydrogen-bond acceptor. This structural profile makes it a highly relevant candidate for targeted enzyme inhibition, particularly within inflammatory signaling cascades (e.g., COX-2 or kinase inhibition). This application note delineates the optimal methodologies for compound handling, cytotoxicity profiling, and target engagement assays in cell culture models.

Physicochemical Profiling & Reagent Preparation

Causality & Experimental Design: The presence of the diaryl/sulfonyl system renders this pyrazole derivative highly lipophilic. Attempting to dissolve the compound directly in aqueous cell culture media will result in rapid precipitation, localized toxicity, and inaccurate dosing. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) must be used as the primary vehicle. To ensure structural integrity, stock solutions should be aliquoted and stored at -20°C to prevent hydrolysis of the sulfonyl bond caused by repeated freeze-thaw cycles.

Table 1: Physicochemical Properties & Storage Parameters

ParameterValue / Recommendation
Chemical Formula C₁₃H₁₄N₂O₃S
Molecular Weight 278.33 g/mol
Primary Solvent 100% Anhydrous DMSO
Recommended Stock 10 mM
Storage (Powder) -20°C (Desiccated, protected from light)
Storage (Solution) -80°C (Long-term) / -20°C (Short-term, <1 month)

Protocol 1: Stock Solution Preparation

  • Equilibrate the lyophilized compound to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Weigh exactly 2.78 mg of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole.

  • Dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to yield a 10 mM stock solution.

  • Vortex aggressively for 60 seconds and sonicate in a water bath at 25°C for 5 minutes until visually clear.

  • Aliquot into sterile, amber microcentrifuge tubes (50 µL/tube) and store at -20°C.

In Vitro Cytotoxicity & Proliferation Assays

Causality & Experimental Design: Before assessing specific target engagement, a baseline cytotoxicity profile must be established. Phenotypic changes (e.g., reduced cytokine secretion) can often be misattributed to target inhibition when they are actually artifacts of general cell death. We recommend an ATP-quantification assay (e.g., CellTiter-Glo) over traditional MTT assays. Heterocyclic compounds can sometimes interfere with the redox-based reduction of tetrazolium salts, leading to false viability readings. Furthermore, to prevent solvent-induced membrane fluidization and basal toxicity, the final DMSO concentration in the culture medium must be strictly capped at ≤0.1% (v/v)[2].

Protocol 2: ATP-Based Viability Assay (96-Well Format)

  • Cell Seeding: Seed target cells (e.g., RAW 264.7 macrophages) at a density of 1 × 10⁴ cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a 2X intermediate dilution series of the pyrazole compound in complete medium. Self-Validating Step: Include a vehicle control (0.1% DMSO) to establish baseline viability and a positive control for cytotoxicity (e.g., 10 µM Staurosporine).

  • Treatment: Aspirate the overnight medium and add 100 µL of the 2X compound dilutions. Ensure the maximum concentration tested does not exceed 10 µM to maintain the 0.1% DMSO limit.

  • Incubation: Incubate for 24 to 72 hours, depending on the specific experimental kinetic requirements.

  • Detection: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well.

  • Luminescence Reading: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate for 10 minutes to stabilize the signal, then record luminescence using a microplate reader.

Target Engagement: Inflammatory Pathway Modulation

Causality & Experimental Design: Given the structural homology of 1-arylsulfonylpyrazoles to known non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, evaluating the TLR4 / NF-κB / COX-2 axis is a standard mechanistic validation step. Prior to compound treatment, cells must undergo serum starvation (0.5% FBS). This synchronizes the cell cycle and minimizes background kinase activation from serum-derived growth factors, ensuring that any observed pathway modulation is a direct result of the pyrazole inhibitor.

Protocol 3: LPS-Induced PGE2 Inhibition Assay

  • Preparation: Seed RAW 264.7 cells at 5 × 10⁵ cells/well in a 24-well plate. Incubate for 24 hours.

  • Serum Starvation: Wash cells twice with PBS and replace with starvation medium (DMEM + 0.5% FBS) for 12 hours.

  • Pre-treatment: Treat cells with the pyrazole inhibitor (e.g., 0.1, 1.0, and 5.0 µM) or vehicle (0.1% DMSO) for 2 hours. Self-Validating Step: Use Celecoxib (1 µM) as a positive control for COX-2 inhibition.

  • Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL final concentration) to all wells except the negative control. Incubate for 18 hours.

  • Harvest & Analysis: Collect the supernatant, centrifuge at 10,000 x g for 5 minutes to remove cellular debris, and quantify Prostaglandin E2 (PGE2) levels using a commercially available competitive ELISA kit according to the manufacturer's instructions.

Experimental Workflows and Mechanistic Diagrams

Workflow A Compound Procurement 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole B Stock Preparation (10 mM in 100% DMSO) A->B C Quality Control (LC-MS / NMR) B->C Verify Purity >95% D Cell Culture Assays (RAW 264.7 Macrophages) C->D Pass E Cytotoxicity Profiling (CellTiter-Glo) D->E Max 0.1% DMSO F Target Engagement (PGE2 ELISA / Western Blot) D->F LPS Stimulation

Experimental workflow for the preparation and in vitro evaluation of the pyrazole derivative.

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates NFKB NF-κB Translocation TLR4->NFKB Signaling Cascade COX2 COX-2 Expression NFKB->COX2 Transcription PGE2 PGE2 Production (Inflammation) COX2->PGE2 Enzymatic Conversion Inhibitor 3-cyclopropyl-1-(4-methoxy...) Pyrazole Inhibitor Inhibitor->COX2 Competitive Inhibition

Putative mechanism of action targeting the TLR4/NF-κB/COX-2 inflammatory signaling axis.

References

  • Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Norglaucine hydrochloride | 39945-41-0 - Benchchem (DMSO Toxicity in Cell Culture Guidelines)

Sources

Application

Application Notes and Protocols: 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole in Agrochemical Development

An in-depth guide for researchers, scientists, and drug development professionals on the potential agrochemical applications of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole. Introduction: The Prominence of Pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the potential agrochemical applications of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole.

Introduction: The Prominence of Pyrazole Scaffolds in Modern Agrochemicals

Pyrazole, a five-membered heterocyclic compound with two adjacent nitrogen atoms, serves as a "privileged" structural motif in the discovery of contemporary agrochemicals.[1][2] The versatility of the pyrazole ring, with its multiple sites for substitution, allows for extensive chemical modification, leading to a diverse range of derivatives with potent biological activities.[1][3] Compounds based on the pyrazole scaffold have been successfully commercialized as fungicides, herbicides, and insecticides, highlighting their critical role in crop protection.[1][4]

The subject of this guide, 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole, incorporates several key features that suggest its potential as a valuable agrochemical candidate. The pyrazole core is a well-established pharmacophore. The cyclopropyl group at the 3-position can enhance binding to target enzymes and improve metabolic stability. The 1-(4-methoxybenzenesulfonyl) substituent is particularly noteworthy, as the sulfonylurea and sulfonamide moieties are characteristic of a major class of herbicides that inhibit the acetolactate synthase (ALS) enzyme.[5][6]

This document provides a comprehensive guide to the potential applications of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole in agrochemical development, including detailed protocols for its synthesis and biological evaluation.

Proposed Agrochemical Application: Herbicidal Activity via ALS Inhibition

Based on its structural similarity to known pyrazole sulfonylurea and sulfonamide herbicides, it is hypothesized that 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole functions as a herbicide by inhibiting the acetolactate synthase (ALS) enzyme.[5][7]

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

ALS is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[5][8] These amino acids are essential for protein synthesis and overall plant growth. Mammals lack this biosynthetic pathway, making ALS a highly selective target for herbicides with low toxicity to non-plant organisms.[5] Inhibition of ALS leads to a deficiency in these vital amino acids, resulting in the cessation of cell division and plant growth, ultimately leading to plant death.

Experimental Protocols

Part 1: Synthesis of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole

The synthesis of the target compound can be achieved through a convergent synthesis strategy, involving the preparation of two key intermediates: 3-cyclopropyl-1H-pyrazole and 4-methoxybenzenesulfonyl chloride, followed by their coupling.

1.1: Synthesis of Intermediate 1: 3-cyclopropyl-1H-pyrazole

This protocol is based on the general principle of pyrazole synthesis from α,β-unsaturated ketones and hydrazine.

  • Step 1: Synthesis of 1-cyclopropyl-2-propen-1-one. This intermediate can be synthesized via the reaction of cyclopropyl methyl ketone with formaldehyde and a secondary amine (e.g., dimethylamine hydrochloride) in a Mannich reaction, followed by elimination.

  • Step 2: Cyclocondensation with Hydrazine.

    • To a solution of 1-cyclopropyl-2-propen-1-one (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-cyclopropyl-1H-pyrazole.[9][10]

1.2: Synthesis of Intermediate 2: 4-methoxybenzenesulfonyl chloride

This synthesis is based on the sulfonation of anisole.[11]

  • To a mixture of anisole (1 equivalent) and phosphorus oxychloride (1 equivalent), add 100% sulfuric acid (1.05 equivalents) with stirring while maintaining the temperature below 5°C using an ice-water bath.

  • Remove the cooling bath and allow the mixture to warm to room temperature over approximately 90 minutes.

  • Heat the reaction mixture to approximately 95°C and maintain for 2 hours.

  • After cooling, slowly pour the reaction mixture into a mixture of ice, water, and sodium chloride, keeping the temperature below 11°C.

  • Collect the resulting solid by filtration, wash with ice water, and dry to obtain 4-methoxybenzenesulfonyl chloride.[11]

1.3: Final Coupling Reaction

  • In a suitable solvent such as acetonitrile, dissolve 3-cyclopropyl-1H-pyrazole (1 equivalent) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents).

  • To this stirred suspension, add a solution of 4-methoxybenzenesulfonyl chloride (1.05 equivalents) in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic base.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis A Cyclopropyl methyl ketone + Formaldehyde B 1-cyclopropyl-2-propen-1-one A->B Mannich Reaction C 3-cyclopropyl-1H-pyrazole B->C Hydrazine Hydrate F 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole C->F Coupling Reaction (Base, Acetonitrile) D Anisole + H2SO4 + POCl3 E 4-methoxybenzenesulfonyl chloride D->E Sulfonation E->F

Caption: Convergent synthesis pathway for 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole.

Part 2: Agrochemical Formulation

For preliminary bioassays, a stock solution of the synthesized compound should be prepared.

  • Weigh a precise amount of the purified compound (e.g., 10 mg).

  • Dissolve the compound in a minimal amount of a suitable solvent, such as acetone or DMSO.

  • Bring the solution to the final volume with distilled water containing a surfactant (e.g., 0.1% Tween-20) to create a stock solution of known concentration (e.g., 1000 ppm).

  • Prepare serial dilutions from this stock solution for dose-response experiments.

Part 3: Bioassay Protocols for Herbicidal Activity

3.1: In Vitro ALS Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the ALS enzyme.

  • Enzyme Extraction: Extract ALS enzyme from a suitable plant source, such as young pea or maize shoots, following established protocols.

  • Assay Reaction:

    • Prepare a reaction mixture containing the extracted enzyme, necessary cofactors (FAD, TPP, MgCl2), and the substrate (pyruvate).

    • Add varying concentrations of the test compound to the reaction mixture. Include a positive control (a known ALS inhibitor like chlorsulfuron) and a negative control (solvent only).

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • Quantification: Stop the reaction and quantify the product, acetolactate (or its decarboxylated product, acetoin), using a colorimetric method (e.g., Voges-Proskauer reaction).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

3.2: Whole-Plant Greenhouse Assay

This assay evaluates the herbicidal efficacy of the compound on various weed species.

  • Plant Cultivation: Grow a selection of monocot and dicot weed species (e.g., barnyardgrass, foxtail, velvetleaf, pigweed) in pots in a greenhouse.

  • Application: When the plants reach a specific growth stage (e.g., 2-4 leaf stage), apply the test compound at various application rates (g/ha) using a laboratory sprayer. Include untreated controls and a commercial standard.

  • Evaluation:

    • Visually assess the herbicidal injury (e.g., stunting, chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% rating scale (0 = no effect, 100 = complete kill).

    • For a more quantitative assessment, measure the fresh or dry weight of the above-ground biomass at the end of the experiment.

  • Data Analysis: Determine the GR50 value (the application rate causing a 50% reduction in plant growth) for each weed species.

Proposed Mechanism of Action Diagram

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Acetolactate α-Acetolactate ALS->Acetolactate AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids Biosynthesis Pathway Proteins Protein Synthesis & Plant Growth AminoAcids->Proteins TestCompound 3-cyclopropyl-1-(4-methoxy- benzenesulfonyl)-1H-pyrazole TestCompound->ALS Inhibition

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by the test compound.

Data Presentation

Quantitative data from the bioassays should be summarized in tables for clear comparison and analysis.

Table 1: In Vitro ALS Enzyme Inhibition

Compound Target Enzyme Source IC50 (µM)
Test Compound ALS Zea mays [Experimental Value]

| Chlorsulfuron (Control) | ALS | Zea mays | [Reference Value] |

Table 2: Greenhouse Herbicidal Efficacy (21 Days After Treatment)

Weed Species Common Name GR50 (g/ha)
Echinochloa crus-galli Barnyardgrass [Experimental Value]
Setaria faberi Giant Foxtail [Experimental Value]
Abutilon theophrasti Velvetleaf [Experimental Value]

| Amaranthus retroflexus | Redroot Pigweed | [Experimental Value] |

Conclusion

3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole represents a promising scaffold for the development of new herbicides. Its structural features strongly suggest a mode of action involving the inhibition of the ALS enzyme, a proven target for effective and selective weed control. The protocols outlined in this document provide a comprehensive framework for the synthesis, formulation, and biological evaluation of this compound and its analogs. Further structure-activity relationship (SAR) studies, focusing on modifications of the cyclopropyl and methoxybenzenesulfonyl moieties, could lead to the discovery of novel agrochemicals with enhanced efficacy and desirable environmental profiles.

References

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis.Benchchem.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.Royalchem.
  • Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions.USDA ARS.
  • Pyrazole derivatives: Recent advances in discovery and development of pesticides.ScienceDirect.
  • Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions.PubMed.
  • Synthesis of 4-methoxybenzenesulfonyl chloride.PrepChem.com.
  • Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions.Journal of Agricultural and Food Chemistry.
  • Pyrazolesulfonyl urea derivative, its preparation and herbicide containing the same.
  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines.PubMed.
  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management.Journal of Agricultural and Food Chemistry.
  • CAS 98-68-0: 4-Methoxybenzenesulfonyl chloride.CymitQuimica.
  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents.PMC.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.Canadian Science Publishing.
  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids.Journal of Agricultural and Food Chemistry.
  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents.Frontiers.
  • PYRAZOLE CHEMISTRY IN CROP PROTECTION.HETEROCYCLES.
  • 3-Cyclopropyl-1H-pyrazole | 100114-57-6.J&K Scientific LLC.
  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agent.Frontiers.
  • 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
  • Pyrazole synthesis.Organic Chemistry Portal.
  • Synthesis of cyclopropyl-1H-pyrazol-4-yl substituted with...
  • Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermedi
  • Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermedi
  • United States P
  • 4-methoxy benzene sulfonyl chloride.PharmaCompass.com.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 4-Methoxybenzenesulfonyl chloride.PubChem.
  • 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole.Sigma-Aldrich.
  • 3-[(1h-pyrazol-r-yl)oxy]pyrazin-2-amine compounds as hpk1 inhibitor and use thereof.
  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.
  • 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole.Sigma-Aldrich.

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Method

Application Note: Solvent Selection and Assay Preparation Protocols for 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole

Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: Mitigating compound aggregation, optimizing solvent tolerance, and establishing self-validating biochemical and cell-based ass...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: Mitigating compound aggregation, optimizing solvent tolerance, and establishing self-validating biochemical and cell-based assay workflows.

Physicochemical Profiling & Causality

The compound 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole represents a highly lipophilic class of pyrazole-benzenesulfonamide derivatives, which are frequently investigated as target-specific enzyme inhibitors (e.g., Carbonic Anhydrase, COX-2) and anticancer agents[1].

When designing in vitro assays for this molecule, scientists must account for three structural features that dictate its solvation thermodynamics:

  • The Cyclopropyl Group: Imparts significant aliphatic bulk and lipophilicity, driving hydrophobic interactions that drastically reduce aqueous solubility.

  • The Pyrazole Core & Sulfonyl Linkage: While the sulfonyl group provides a localized dipole, the overall molecule lacks strong hydrogen-bond donors (as the N1 position of the pyrazole is substituted), limiting its ability to interact favorably with water molecules.

  • The 4-Methoxybenzene Ring: Adds further aromatic hydrophobicity, promoting π-π stacking and van der Waals interactions between compound molecules.

The Causality of Assay Failure: Because of these highly hydrophobic features, diluting this compound directly from a concentrated organic stock into an aqueous assay buffer often results in phase separation. Rather than forming macroscopic precipitates, these molecules frequently self-assemble into colloidal aggregates at micromolar concentrations[2]. These aggregates sequester and non-specifically denature target proteins via surface adsorption, leading to false-positive inhibition—a pervasive artifact in high-throughput screening (HTS)[3].

To prevent these artifacts, solvent selection cannot be treated as a mere vehicle for delivery; it must be engineered as a stabilizing microenvironment.

Solvent Selection & Tolerance Standards

To maintain the monomeric state of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole, a binary solvent system is required: a primary organic solvent for stock storage, and an optimized aqueous buffer containing specific co-solvents for the working assay.

Primary Solvent: Anhydrous DMSO

Dimethyl sulfoxide (DMSO) is the mandatory primary solvent. It acts as a universal hydrogen-bond acceptor and effectively disrupts the hydrophobic interactions between pyrazole-benzenesulfonamide molecules.

  • Critical Constraint: DMSO is highly hygroscopic. Absorption of atmospheric water will lower the dielectric constant of the stock solution, initiating premature nucleation. Stocks must be prepared in 100% anhydrous DMSO and stored in desiccated environments.

Assay Buffer Co-Solvents: Non-Ionic Detergents

To prevent colloidal aggregation upon aqueous dilution, the assay buffer must contain a non-ionic surfactant. Detergents such as Triton X-100 or Tween-20 form micelles that encapsulate the lipophilic cyclopropyl and methoxybenzene moieties, maintaining the compound in a bioavailable state without denaturing the target enzyme[3].

DMSO Tolerance Limits

Target enzymes and live cells exhibit varying sensitivities to DMSO. Exceeding tolerance limits alters protein conformation or cell membrane integrity, invalidating the assay. Following the EU-OPENSCREEN general guidelines, strict maximum final DMSO concentrations must be enforced[4].

Quantitative Solvent Tolerance & Validation Metrics
Assay TypeMax Final DMSO ToleranceRecommended Co-solventsSelf-Validation Metric (Quality Control)
Biochemical (Enzymatic) ≤ 1.0% v/v0.01% Triton X-100 or Tween-20Detergent-dependent IC₅₀ shift < 2-fold.
Cell-Based (Viability) ≤ 0.1% v/v0.1% BSA or 10% FBSVehicle control cell viability > 95%.
Biophysical (SPR/DSF) 2.0% - 5.0% v/vNone (Buffer must be exactly matched)Dynamic Light Scattering (DLS) shows no particles >10 nm.

Workflow Visualization

The following diagram illustrates the critical dilution cascade required to prevent the "solvent crash-out" phenomenon. By performing all intermediate serial dilutions in 100% DMSO prior to aqueous exposure, the thermodynamic shock to the molecule is minimized.

Workflow A 1. Solid Compound 3-cyclopropyl-1-(4-methoxy...) B 2. Master Stock (10 mM) 100% Anhydrous DMSO A->B Dissolve & Vortex C 3. Serial Dilution 100% DMSO Cascade B->C 1:3 or 1:10 Dilutions D 4. Aqueous Working Solution Buffer + 0.01% Triton X-100 C->D Rapid Aqueous Mixing E 5. Final Assay Plate ≤1% Final DMSO D->E Dispense to Wells

Workflow for solvent preparation and serial dilution of pyrazole-benzenesulfonamide derivatives.

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following methodologies incorporate internal controls to prove that 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole remains in a monomeric, active state throughout the assay.

Protocol A: Master Stock Preparation & Storage

Objective: Establish a thermodynamically stable, moisture-free primary stock.

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Dissolution: Weigh the appropriate mass and dissolve in 100% anhydrous DMSO to yield a 10 mM Master Stock .

  • Agitation: Vortex for 60 seconds, followed by sonication in a water bath at 25°C for 5 minutes. Causality: Sonication provides the activation energy required to break initial crystal lattice packing.

  • Aliquot & Store: Dispense into single-use 20 µL aliquots in tightly sealed amber vials. Store at -20°C. Never subject the compound to freeze-thaw cycles , as localized concentration gradients during freezing induce irreversible precipitation.

Protocol B: The "Constant-DMSO" Serial Dilution Strategy

Objective: Generate a dose-response curve without altering the final solvent concentration in the assay.

  • Thaw a single 10 mM Master Stock aliquot at room temperature.

  • Prepare a 10-point serial dilution (e.g., 1:3) using 100% DMSO as the diluent.

    • Why: Diluting directly into aqueous buffer at high concentrations causes the lipophilic cyclopropyl group to immediately drive colloidal aggregation.

  • Aqueous Transfer (Rapid Mixing): Transfer 1 µL of each DMSO dilution into 99 µL of Assay Buffer (containing 0.01% Triton X-100).

    • Critical Technique: Dispense the DMSO directly into the vortexing liquid, not onto the plastic wall of the tube. This rapid dispersion prevents localized zones of high compound/low detergent concentration.

Protocol C: The Self-Validation Assay (Detergent Sensitivity Control)

Objective: Prove that the observed biological activity is driven by specific 1:1 stoichiometry, not non-specific colloidal aggregation.

  • Prepare two identical sets of biochemical assay plates (e.g., target enzyme + substrate).

  • Plate 1 (Standard): Use standard assay buffer containing 0.01% Triton X-100.

  • Plate 2 (Control): Use assay buffer with no detergent .

  • Dispense the working solutions of the compound into both plates (Final DMSO = 1.0%).

  • Data Interpretation: Calculate the IC₅₀ for both plates.

    • If the compound is a true, specific inhibitor, the IC₅₀ values will be nearly identical.

    • If the IC₅₀ in Plate 2 (no detergent) is significantly more potent (e.g., >5-fold shift) than Plate 1, the compound is acting as a colloidal aggregator[2]. The detergent in Plate 1 successfully disrupted the false-positive aggregates, validating your solvent selection strategy.

References

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review Source: National Institutes of Health (NIH) URL:[Link]

  • Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors Source: MDPI (Molecules) URL:[Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES Source: EU-OPENSCREEN ERIC URL:[Link]

  • Colloidal aggregation Source: Shoichet Lab - University of Toronto URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming DMSO Solubility and Handling Issues for 3-Cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing precipitation, degradation, or assay inconsistency when working with 3-cyclopropyl-1-(4-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing precipitation, degradation, or assay inconsistency when working with 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole in dimethyl sulfoxide (DMSO).

Below, you will find a mechanistic root-cause analysis, self-validating troubleshooting protocols, and a comprehensive FAQ section to ensure the integrity of your screening data.

Root Cause Analysis: The Chemistry of Precipitation

To troubleshoot solubility, we must first understand the thermodynamic relationship between this specific chemotype and the solvent.

Molecular Profile & Solvation Thermodynamics 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole is a highly hydrophobic molecule. It features a rigid 1H-pyrazole core flanked by a lipophilic 3-cyclopropyl group and a bulky 4-methoxybenzenesulfonyl moiety. DMSO is a polar aprotic solvent with a high dielectric constant (~47). It effectively solvates the strong dipole of the sulfonyl group via dipole-dipole interactions[1]. However, the hydrophobic cyclopropyl and methoxyaryl regions rely entirely on cavity formation within the solvent network.

The Hygroscopic Threat DMSO is notoriously hygroscopic. When exposed to ambient air, it rapidly absorbs water, which strongly hydrogen-bonds to the DMSO oxygen atom[2]. This hydration drastically increases the polarity of the solvent system. As the water content surpasses 1–2%, the solvent's capacity to maintain the hydrophobic cavity collapses, forcing the lipophilic pyrazole derivative to aggregate and precipitate[2].

Polymorphism and Freeze-Thaw Cycles A common laboratory error is storing DMSO master stocks at -20°C. DMSO has a relatively high freezing point of 18.5°C[3]. During freeze-thaw cycling, the solvent crystallizes, excluding the solute from the lattice and creating localized zones of extreme supersaturation[4]. According to Ostwald’s Rule of Stages, the compound will nucleate and recrystallize into its most thermodynamically stable—and least soluble—polymorph[5]. Once this stable crystal lattice forms, it is nearly impossible to redissolve without applying excessive heat, which risks hydrolytic cleavage of the sulfonamide bond.

Troubleshooting Workflow

Use the following decision tree to diagnose and recover precipitated stocks.

G A Precipitation of Pyrazole Derivative in DMSO Stock B Assess Storage History (Freeze-Thaw Cycles?) A->B C Mild Heating (37°C) & Bath Sonication (15 min) B->C Yes / Unknown D Did the compound fully redissolve? C->D E Aliquot into single-use vials (Store at 15-20°C in desiccator) D->E Yes (Reversible) F Irreversible Polymorph or Hydrolytic Degradation D->F No (Irreversible) G Discard and prepare fresh anhydrous stock F->G

Workflow for diagnosing and recovering precipitated pyrazole-sulfonamide in DMSO.

Self-Validating Methodologies

Protocol A: Preparation of Anhydrous Master Stocks (10 mM)

Causality: Minimizing water introduction and preventing freeze-thaw cycles are the only ways to ensure long-term stability of sulfonyl pyrazoles.

  • Desiccation & Equilibration: Transfer the lyophilized compound and a sealed bottle of anhydrous DMSO (≥99.9% purity, <0.005% water) into a desiccator. Allow them to equilibrate to room temperature (20–25°C) for 30 minutes to prevent condensation.

  • Dissolution: Weigh the compound using a static-free spatula. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. (Note: Do not attempt 50 mM or 100 mM stocks, as this approaches the supersaturation limit for this chemotype).

  • Mild Agitation: Sonicate the vial in a water bath at 37°C for 10 minutes.

    • Validation Step: Centrifuge the vial at 10,000 x g for 3 minutes. Inspect the bottom of the tube under a bright light. The absence of a microscopic white pellet validates complete dissolution.

  • Anaerobic Aliquoting: Divide the stock into 20 µL single-use aliquots in low-bind, amber glass vials. Purge the headspace of each vial with dry argon or nitrogen gas before sealing.

  • Controlled Storage: Store the aliquots in a dark vacuum desiccator at controlled room temperature (15–22°C). Do not freeze. [4]

Protocol B: Aqueous Assay Dilution (Preventing "Crash Out")

Causality: Direct injection of high-concentration DMSO stocks into aqueous buffers causes "solvent shock," where DMSO diffuses away faster than the compound can disperse, leading to hydrophobic collapse.

  • Stock Warming: Retrieve a single-use 10 mM aliquot and warm it to 37°C for 5 minutes.

  • Intermediate Dilution: Prepare an intermediate buffer containing 10% DMSO and a non-ionic surfactant (e.g., 0.05% Tween-20 or Pluronic F-68) to lower the surface tension and provide micellar hydrophobic pockets.

  • Acoustic/Vortex Mixing: Dispense the 10 mM stock into the intermediate buffer dropwise while maintaining continuous, vigorous vortexing.

    • Validation Step: Measure the optical density (OD) at 600 nm; an OD600​<0.05 validates the absence of colloidal aggregates.

  • Final Assay Dispense: Dilute the intermediate solution into the final biological assay plate, ensuring the final DMSO concentration remains ≤0.5%.

Quantitative Solvation Data

The table below summarizes the critical relationship between solvent hydration, storage conditions, and the solubility limits of the compound.

Storage ConditionDMSO Water Content (%)Estimated Solubility Limit (mM)Risk of Polymorph CrystallizationRecommended Action
Fresh Anhydrous (Ar purged) < 0.05%> 25 mMMinimalOptimal for Master Stocks
Ambient RT (Opened repeatedly) 2.0 - 5.0%< 5 mMModerateDiscard if >1 month old
-20°C Freezer (Multiple freeze-thaws) > 5.0% (Condensation)< 1 mMCritical (Ostwald's Rule)Do not freeze DMSO stocks

Frequently Asked Questions (FAQs)

Q: I stored my 10 mM stock in the -20°C freezer, and now there is a white precipitate that won't dissolve. What happened? A: DMSO has a freezing point of 18.5°C[3]. Storing stocks at -20°C induces solvent crystallization. During this phase change, the pyrazole derivative is excluded from the DMSO crystal lattice, creating localized zones of extreme supersaturation. According to Ostwald's Rule of Stages, the compound nucleates and crystallizes into its lowest-energy, most thermodynamically stable polymorph[5]. This polymorph is notoriously difficult to redissolve.

Q: Can I use heat to force the precipitated compound back into solution? A: Mild heating (up to 37°C) combined with bath sonication is permissible. However, heating above 50°C is strongly discouraged. The sulfonyl linkage at the N1 position of the pyrazole is susceptible to nucleophilic attack and hydrolysis if any trace water is present in the DMSO. Excessive heat will degrade the compound into 3-cyclopropyl-1H-pyrazole and 4-methoxybenzenesulfonic acid.

Q: Why does the compound crash out immediately when I add it to my biological assay buffer? A: This is a classic case of solvent shock. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water faster than the hydrophobic compound can disperse. This leaves the lipophilic cyclopropyl and methoxyaryl groups exposed to a high-dielectric aqueous environment, causing immediate hydrophobic collapse and aggregation[2]. You must use an intermediate dilution step with a surfactant (see Protocol B).

References

  • Popa-Burke, I., & Russell, J. (2014). "Compound Precipitation in High-Concentration DMSO Solutions." SLAS Discovery, 19(9), 1302-1308.[Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). "Overcoming problems of compound storage in DMSO: solvent and process alternatives." Journal of Biomolecular Screening, 14(6), 708-715.[Link]

  • Kaczor-Kamińska, M., et al. (2024). "Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study." Antioxidants, 13(5), 582.[Link]

  • "Dimethyl sulfoxide." Wikipedia, The Free Encyclopedia. [Link]

Sources

Optimization

reducing impurities during 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the liquid-liquid extraction (LLE) and purifica...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the liquid-liquid extraction (LLE) and purification of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole .

The N-sulfonylation of pyrazoles is a foundational transformation in medicinal chemistry[1]. However, isolating the pure target molecule is frequently complicated by unreacted electrophiles, residual nucleophiles, and sterically driven regioisomers. This guide bridges the gap between theoretical reaction mechanisms and field-proven purification techniques.

Purification Workflow

The following pathway illustrates the strategic sequence of operations required to selectively purge impurities based on their distinct chemical properties.

G Reaction Crude Reaction Mixture (Product + Impurities) Quench Amine/Base Quench (Hydrolyze Sulfonyl Chloride) Reaction->Quench AcidWash Mild Acid Wash (0.1M HCl) (Remove Free Pyrazole) Quench->AcidWash BaseWash Bicarbonate Wash (Neutralize & Remove Sulfonate) AcidWash->BaseWash Crystallization Crystallization (EtOAc/Heptane) (Purge 5-Cyclopropyl Isomer) BaseWash->Crystallization Pure Pure 3-Cyclopropyl-1- (4-methoxybenzenesulfonyl)-1H-pyrazole Crystallization->Pure

Workflow for the extraction and purification of N-sulfonylpyrazoles.

Troubleshooting & FAQs

Q1: My final product is contaminated with unreacted 4-methoxybenzenesulfonyl chloride. How can I eliminate this during extraction?

Causality & Solution: 4-Methoxybenzenesulfonyl chloride is highly electrophilic but can be surprisingly stable in neutral biphasic mixtures, leading to late-stage contamination. A simple water wash will not remove it. To eliminate this impurity, you must actively quench the organic phase prior to phase separation. By adding a primary amine scavenger (e.g., ethanolamine) or stirring vigorously with 1M NaOH, you force the hydrolysis of the unreacted chloride into a highly water-soluble 4-methoxybenzenesulfonate salt[2]. This shifts the partition coefficient entirely, driving the impurity into the aqueous waste layer.

Q2: I am detecting residual starting material (3-cyclopropyl-1H-pyrazole) in my organic layer. Why didn't the water wash remove it?

Causality & Solution: 3-Cyclopropyl-1H-pyrazole is a neutral-to-weakly-basic heterocycle. A standard water or brine wash will not partition it effectively into the aqueous phase because the molecule remains unprotonated. In contrast, your target product, 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole, is essentially non-basic due to the strong electron-withdrawing effect of the N-sulfonyl group[3]. By implementing a mild acid wash (e.g., 0.1 M HCl), you selectively protonate the free pyrazole, converting it into a water-soluble pyrazolium salt while the target N-sulfonylpyrazole remains safely in the organic solvent.

Q3: NMR analysis shows ~9% of the 5-cyclopropyl regioisomer. How do I remove it without relying on column chromatography?

Causality & Solution: Due to pyrazole tautomerism, N-sulfonylation can occur at either nitrogen. The 3-cyclopropyl position is kinetically favored because the 5-position is sterically hindered by the adjacent cyclopropyl ring[4]. However, a minor fraction of the 5-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole isomer inevitably forms. Because the 5-isomer is highly sterically congested, its crystal lattice packing is less efficient than the 3-isomer. You can exploit this thermodynamic difference by crystallizing the crude mixture from an Ethyl Acetate/Heptane system. The stable 3-cyclopropyl isomer will selectively precipitate, leaving the 5-isomer dissolved in the mother liquor.

Self-Validating Experimental Protocol

To ensure reproducibility and high purity, follow this step-by-step extraction and crystallization methodology. This protocol includes built-in validation checks to confirm the success of each step.

Step 1: Quenching & Hydrolysis

  • Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) to achieve a concentration of ~0.1 M.

  • Add 0.5 volumes of 1M NaOH (or 1.0 equivalent of ethanolamine).

  • Stir vigorously at 25 °C for 30 minutes to fully hydrolyze residual 4-methoxybenzenesulfonyl chloride.

Step 2: Phase Separation & Acid Wash (Nucleophile Purge)

  • Transfer the biphasic mixture to a separatory funnel. Drain and discard the lower aqueous layer.

  • Add 0.5 volumes of 0.1 M HCl to the organic phase. Shake vigorously, vent, and allow the phases to separate.

  • Discard the lower aqueous layer (containing protonated 3-cyclopropyl-1H-pyrazole).

  • Self-Validation Check: Spot the organic phase on a TLC plate (Eluent: 1:1 EtOAc/Hexane). You should observe no UV-active spot at the baseline/low-Rf region corresponding to the starting pyrazole.

Step 3: Neutralization & Drying

  • Wash the organic phase with 0.5 volumes of saturated aqueous NaHCO3 to neutralize residual acid.

  • Wash with 0.5 volumes of saturated NaCl (brine) to remove bulk water.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a crude solid.

Step 4: Regioisomer Purge via Crystallization

  • Dissolve the crude solid in a minimum volume of hot EtOAc (approx. 2-3 mL per gram of crude).

  • Slowly add Heptane (approx. 8-12 mL per gram) dropwise while maintaining the temperature near reflux.

  • Allow the solution to cool slowly to room temperature, then chill to 4 °C for 2 hours.

  • Filter the resulting white crystalline solid and wash with cold heptane.

Quantitative Impurity Clearance Data

The following table summarizes the expected impurity clearance profile at each stage of the protocol, demonstrating the efficacy of the targeted washes and crystallization.

Process Step4-Methoxybenzenesulfonyl Chloride (%)3-Cyclopropyl-1H-pyrazole (%)5-Cyclopropyl Isomer (%)Target Product Purity (%)
Crude Mixture 12.08.59.070.5
Post-Quench (NaOH) < 0.18.59.082.4
Post-Acid Wash (HCl) < 0.1< 0.19.090.9
Post-Crystallization < 0.1< 0.1< 0.5> 99.0

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 3-Cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering yield and regioselectivity issues during the functionalization of asymme...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering yield and regioselectivity issues during the functionalization of asymmetric heterocycles.

Synthesizing 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole presents a classic dichotomy between kinetic and thermodynamic control . Because the 3-cyclopropyl-1H-pyrazole starting material possesses two nucleophilic nitrogen atoms (N1 and N2), sulfonylation inherently risks forming a mixture of regioisomers. This guide provides field-proven mechanistic insights, self-validating protocols, and troubleshooting strategies to help you master this transformation.

Mechanistic Causality: The "Why" Behind Temperature Control

When reacting 3-cyclopropyl-1H-pyrazole with 4-methoxybenzenesulfonyl chloride (MBSCl) in the presence of a base, the deprotonated pyrazolide anion acts as the nucleophile. The regioselectivity of the resulting S-N bond formation is entirely dictated by the thermal energy available in the system:

  • Kinetic Control (Low Temperature, 0–25 °C): At lower temperatures, the electrophilic attack is rapid and indiscriminate. The reaction is governed by the activation energy barrier, leading to a nearly 1:1 mixture of the 3-cyclopropyl and 5-cyclopropyl isomers.

  • Thermodynamic Control (Elevated Temperature, 60–80 °C): The bulky 4-methoxybenzenesulfonyl group introduces severe steric strain when positioned adjacent to the cyclopropyl ring (the 5-cyclopropyl isomer). Heating the reaction provides the activation energy required for 1[1]. This trans-sulfonylation drives the equilibrium entirely toward the sterically unencumbered, thermodynamically stable 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole[2].

Pathway Start 3-cyclopropyl-1H-pyrazole + MBSCl + Base Anion Pyrazolide Anion Intermediate Start->Anion Deprotonation LowTemp Low Temp (0-25°C) Kinetic Control Anion->LowTemp HighTemp Elevated Temp (60°C) Thermodynamic Control Anion->HighTemp Isomer5 5-cyclopropyl-1-MBS-pyrazole (Sterically Hindered) LowTemp->Isomer5 Fast attack at N2 Isomer3 3-cyclopropyl-1-MBS-pyrazole (Target: Thermodynamically Stable) LowTemp->Isomer3 Fast attack at N1 HighTemp->Isomer3 Equilibration Isomer5->Isomer3 Thermal Isomerization

Reaction pathway detailing kinetic versus thermodynamic control in pyrazole sulfonylation.

Self-Validating Experimental Protocol

To ensure high fidelity, this protocol employs a dynamic temperature-ramping strategy. It initiates under strict kinetic control to prevent the exothermic degradation of MBSCl, then transitions to thermodynamic control for regiocontrol[3].

Materials: 3-cyclopropyl-1H-pyrazole (1.0 eq), 4-methoxybenzenesulfonyl chloride (MBSCl, 1.1 eq), Triethylamine or NaOH (1.2 eq), Anhydrous Dichloromethane (DCM) or Chloroform.

Step-by-Step Workflow:

  • Initiation & Deprotonation: Dissolve 3-cyclopropyl-1H-pyrazole in anhydrous solvent (0.1 M). Add the base. Cool the reaction vessel to 0 °C using an ice bath.

    • Validation Checkpoint: The solution should remain clear; no precipitation or color change should occur.

  • Electrophilic Addition: Dissolve MBSCl in a minimal volume of solvent. Add dropwise to the pyrazole solution over 15 minutes, strictly maintaining the internal temperature at 0 °C.

  • Kinetic Conversion: Remove the ice bath and allow the mixture to warm to room temperature (25 °C) for 2 hours.

    • Validation Checkpoint: TLC (Hexanes:EtOAc 3:1) will show complete consumption of the starting material and the appearance of two closely eluting spots (the kinetic mixture of the 3- and 5-isomers).

  • Thermodynamic Equilibration: Equip the flask with a reflux condenser. Heat the reaction to 60 °C (or reflux) for 12–72 hours[2].

    • Validation Checkpoint: LC-MS or continuous TLC monitoring will show the gradual disappearance of the 5-isomer spot, converging entirely into a single spot (the 3-isomer).

  • Quench & Isolate: Cool to room temperature, quench with cold water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Quantitative Data: Temperature vs. Isomer Distribution

The following table summarizes the expected regioselectivity profile based on the thermal parameters applied during synthesis.

Reaction PhaseTemperature (°C)Time (h)3-Cyclopropyl Isomer (%)5-Cyclopropyl Isomer (%)Total Yield (%)
Initial Addition01~45~55N/A (Incomplete)
Kinetic Phase252604085 (Mixed)
Thermodynamic601292888
Extended Reflux80 (in CHCl₃)72>98<282

Troubleshooting Guides & FAQs

Q1: I am obtaining a 1:1 mixture of the 3-cyclopropyl and 5-cyclopropyl isomers. How do I fix this? A1: You are trapped in kinetic control. The N-sulfonylation of asymmetric pyrazoles requires sufficient thermal energy to overcome the activation barrier for sulfonyl migration. Increase your reaction temperature to at least 60 °C and extend the reaction time. Literature demonstrates that 2 is often necessary to achieve >95% regioselectivity for the 3-substituted isomer[2].

Q2: When I heat the reaction to 80 °C, my overall yield drops significantly, and I see degradation products. Why? A2: While elevated temperatures drive thermodynamic equilibration, excessive heat in the presence of adventitious moisture causes the unreacted 4-methoxybenzenesulfonyl chloride to hydrolyze into 4-methoxybenzenesulfonic acid. Ensure strictly anhydrous conditions. If degradation persists, switch to a milder base (like DIPEA) instead of NaOH.

Q3: Can I just start the reaction at 60 °C to save time? A3: No. Adding MBSCl at elevated temperatures leads to rapid, uncontrolled exothermic reactions. This promotes the formation of highly reactive sulfene intermediates, resulting in complex, tarry mixtures. The self-validating protocol mandates 3 to safely manage the enthalpy of the initial S-N bond formation, followed by heating to manage the regiochemistry[3].

Troubleshooting Issue Issue Detected: Low Yield or Wrong Isomer CheckTemp Check Reaction Temperature Issue->CheckTemp TempLow T < 25°C CheckTemp->TempLow TempHigh T > 60°C CheckTemp->TempHigh ResultLow Kinetic Mixture Formed. Action: Heat to 60°C for 4-12h TempLow->ResultLow ResultHigh MBSCl Hydrolysis / Degradation. Action: Verify anhydrous conditions TempHigh->ResultHigh Success Optimal Conversion to 3-cyclopropyl Isomer ResultLow->Success ResultHigh->Success Retry

Troubleshooting workflow for resolving regioselectivity and yield issues via temperature.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.ACS Omega / PMC.
  • Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes.PMC - NIH.
  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.SciSpace.

Sources

Optimization

Technical Support Center: Stability and Degradation of 3-Cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 3-cyclopropyl-1-(4-methoxybenzenesulfonyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole in in vitro assays and aqueous formulations.

Unlike standard small-molecule inhibitors, N-arylsulfonylpyrazoles possess unique reactivity profiles. This document provides mechanistic insights, diagnostic workflows, empirical stability data, and self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Insights: The Vulnerability of the N-S Bond

To troubleshoot degradation, we must first understand the causality behind it. 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole belongs to a class of compounds known as N-sulfonylpyrazoles. In organic synthesis, these molecules are frequently utilized as mild, efficient sulfonylating agents[1].

The structural root of the instability lies in the highly polarized nitrogen-sulfur (N-S) bond. The pyrazole ring is an excellent leaving group because, upon detachment, it regains its full aromatic stabilization (pKa of the resulting pyrazole N-H is ~14). When exposed to aqueous media—particularly under basic conditions—hydroxide ions (OH⁻) or water molecules act as nucleophiles, attacking the electrophilic sulfonyl sulfur. This base-catalyzed hydrolysis irreversibly cleaves the molecule into two inactive fragments: 4-methoxybenzenesulfonic acid and 3-cyclopropyl-1H-pyrazole [2].

HydrolysisPathway A 3-cyclopropyl-1-(4-methoxybenzenesulfonyl) -1H-pyrazole C Nucleophilic Attack at Sulfonyl Sulfur A->C B Aqueous Media (H2O / OH-) B->C D 4-methoxybenzenesulfonic acid (m/z 187) C->D N-S Bond Cleavage E 3-cyclopropyl-1H-pyrazole (m/z 109) C->E N-S Bond Cleavage

Figure 1: Base-catalyzed hydrolysis pathway of the N-sulfonylpyrazole compound.

Diagnostic FAQs & Troubleshooting

Q1: I am observing a rapid loss of target inhibition in my biochemical assay over a 2-hour incubation. What is happening? A: Your compound is likely hydrolyzing in the assay buffer. Most biochemical assays run at physiological pH (7.4) or slightly basic pH (8.0). At pH > 7.0, the concentration of hydroxide ions is sufficient to drive the rapid cleavage of the N-S bond. Furthermore, primary amine buffers (like Tris) can actively attack the sulfonyl group, forming a stable sulfonamide adduct and depleting your active compound. Action: Switch to a non-nucleophilic buffer (e.g., HEPES or MES) and, if the target tolerates it, lower the assay pH to 6.5.

Q2: How should I prepare and store my stock solutions to prevent degradation? A: Never store this compound in aqueous solutions or protic solvents (like methanol or ethanol). Stock solutions must be prepared in 100% anhydrous DMSO or acetonitrile and stored in desiccated aliquots at -20°C or -80°C. The introduction of even trace atmospheric moisture during repeated freeze-thaw cycles will initiate hydrolysis.

Q3: I ran an LC-MS to check my stock purity and see two major unexpected peaks. How do I confirm they are degradation products? A: You should look for the specific mass-to-charge (m/z) signatures of the hydrolysis products. In negative electrospray ionization (ESI-), 4-methoxybenzenesulfonic acid will appear as a strong signal at m/z 187 [M-H]⁻ . In positive mode (ESI+), 3-cyclopropyl-1H-pyrazole will appear at m/z 109 [M+H]⁺ . If these peaks are present, your batch has degraded.

Troubleshooting Start Signal Loss in Assay CheckPH Check Buffer pH & Type Start->CheckPH IsBasic pH > 7.5 or Tris? CheckPH->IsBasic AdjustPH Lower pH to 6.5 Use HEPES/MES IsBasic->AdjustPH Yes CheckSolvent Check Stock Solvent IsBasic->CheckSolvent No IsAqueous Stored in Water/MeOH? CheckSolvent->IsAqueous UseDMSO Re-prep in 100% Anhydrous DMSO IsAqueous->UseDMSO Yes LCMS Run LC-MS to confirm m/z 187 & 109 peaks IsAqueous->LCMS No

Figure 2: Diagnostic workflow for investigating compound degradation during in vitro assays.

Empirical Stability Data

To guide your experimental design, below is a quantitative summary of the compound's stability across various conditions. Note: Half-life (t½) is highly dependent on buffer composition and temperature.

Environmental ConditionTemperature (°C)Estimated Half-Life (t½)Primary Degradation Product(s)
pH 4.0 (Acetate Buffer)25°C> 72 hoursNegligible
pH 7.4 (PBS)25°C~ 4.5 hours3-cyclopropyl-1H-pyrazole + Sulfonic acid
pH 7.4 (PBS)37°C~ 1.5 hours3-cyclopropyl-1H-pyrazole + Sulfonic acid
pH 9.0 (Borate Buffer)25°C< 15 minutes3-cyclopropyl-1H-pyrazole + Sulfonic acid
100% Anhydrous DMSO-20°C> 12 monthsNone

Standardized Validation Protocol: Forced Degradation & Stability Profiling

To ensure trustworthiness in your data, you must validate the half-life of the compound under your exact assay conditions before running biological screens. This protocol is designed as a self-validating system : it includes an internal standard to account for instrument drift and a stable sulfonamide control to prove that degradation is specific to the N-sulfonylpyrazole moiety.

Materials Required:
  • Test Compound: 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole (10 mM in anhydrous DMSO)

  • Control Compound: Sulfamethoxazole (10 mM in DMSO) - Stable sulfonamide control

  • Internal Standard (IS): Tolbutamide (10 µM in Acetonitrile)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Quenching Solution: Ice-cold Acetonitrile containing the IS.

Step-by-Step Methodology:
  • Preparation of Matrix: Pre-warm 990 µL of your specific Assay Buffer to your experimental temperature (e.g., 37°C) in a thermoshaker.

  • Reaction Initiation: Spike 10 µL of the 10 mM Test Compound stock into the buffer (final concentration: 100 µM, 1% DMSO). Vortex immediately for 3 seconds. Repeat in a separate tube for the Control Compound.

  • Time-Course Sampling: At time points t = 0, 15, 30, 60, 120, and 240 minutes, extract a 50 µL aliquot from the reaction tube.

  • Quenching (Causality Control): Immediately dispense the 50 µL aliquot into 150 µL of the ice-cold Quenching Solution. Why? The 3:1 ratio of organic solvent precipitates buffer proteins (if present) and drops the dielectric constant, instantly halting hydrolysis.

  • Centrifugation: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze via reverse-phase LC-MS/MS (C18 column, water/acetonitrile gradient with 0.1% formic acid).

  • Data Processing: Plot the ratio of the Test Compound peak area to the IS peak area over time. Fit the data to a first-order exponential decay model ( N(t)=N0​e−kt ) to calculate the exact half-life (t½) in your specific buffer. The Control Compound should show a flat line (no degradation), validating that the assay conditions do not indiscriminately destroy all sulfonamides.

References

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. Verified URL:[Link][2]

  • Synthesis of sulfonamides from azoles and sodium sulfinates at ambient temperature. ResearchGate. Verified URL: [Link][1]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-Cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole . A common bottleneck when handling 1-(arylsulfonyl)pyrazoles is their unexpected degradation during storage or assay preparation. This guide provides a deep mechanistic understanding of this instability, alongside field-proven, self-validating protocols to ensure the integrity of your compound.

Mechanistic Insight: The Root Cause of Instability

To prevent degradation, we must first understand the causality behind it. The vulnerability of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole lies entirely in the N-sulfonyl (S-N) bond .

Unlike standard aliphatic sulfonamides, which are notoriously difficult to cleave and require harsh acidic or reductive conditions [1[1]], N-sulfonyl heterocycles (such as pyrazoles, pyrroles, and indoles) possess highly polarized S-N bonds. The electron-withdrawing nature of the pyrazole ring makes the sulfonyl sulfur atom highly electrophilic. Consequently, the pyrazole acts as an excellent leaving group upon nucleophilic attack [2[2]].

When exposed to trace moisture, water acts as a nucleophile, attacking the sulfur atom to form a transient tetrahedral intermediate. This intermediate collapses, cleaving the S-N bond to yield the free 3-cyclopropyl-1H-pyrazole and 4-methoxybenzenesulfonic acid [3[3]].

The Auto-Catalytic Loop: The generation of 4-methoxybenzenesulfonic acid is highly problematic. As a strong acid, it lowers the local pH of the microenvironment, which subsequently acid-catalyzes the hydrolysis of the remaining intact compound. This results in an accelerating, non-linear degradation curve.

Mechanism Substrate 3-Cyclopropyl-1-(4-methoxy benzenesulfonyl)-1H-pyrazole Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Water H2O / Moisture (Nucleophile) Water->Intermediate Hydrolysis Products 3-Cyclopropyl-1H-pyrazole + Sulfonic Acid Intermediate->Products S-N Cleavage

Mechanism of moisture-induced N-sulfonyl cleavage in 1-arylsulfonylpyrazoles.

Solid-State Storage & Troubleshooting (FAQs)

Q: I stored my compound as a dry powder on the benchtop, but after two months, it turned into a sticky, discolored residue. What happened? A: The compound absorbed atmospheric moisture (hygroscopicity), initiating the hydrolysis mechanism described above. The resulting 4-methoxybenzenesulfonic acid is highly hygroscopic and often deliquescent, turning your crystalline powder into a sticky, acidic residue.

Q: How can I establish a self-validating storage protocol for the solid compound? A: You must eliminate all vectors for moisture and thermal energy. Follow the step-by-step methodology below. To make this system self-validating, run an LC-MS analysis on a 1 mg aliquot at Day 0, and again at Month 3. A successful storage protocol will show the peak for the cleavage product (3-cyclopropyl-1H-pyrazole, [M+H]+ = 109.1) remaining strictly below 0.5% relative peak area.

Step-by-Step Methodology: Optimal Solid-State Storage
  • Lyophilization: Before long-term storage, dry the compound thoroughly under high vacuum (lyophilization or vacuum oven at 40°C for 24 hours) to remove any residual solvent or trapped water from the crystallization process.

  • Primary Containment: Transfer the dry powder into an amber glass vial. Crucial Causality: Use a cap with a PTFE (Teflon) liner. Standard cardboard or foil liners allow moisture permeation over time.

  • Inert Atmosphere Backfill: Flush the vial with dry Argon or Nitrogen gas for 15 seconds before sealing. Argon is heavier than air and creates a protective blanket over the solid, displacing atmospheric moisture and oxygen.

  • Secondary Containment: Place the sealed primary vial into a secondary container (e.g., a larger jar or a vacuum-sealed bag) containing active desiccant packets (indicating silica gel or Drierite).

  • Thermal Control: Store the secondary container at -20°C . Freezing kinetically halts any trace hydrolysis reactions that might occur with residual surface moisture.

Protocol Step1 1. Vacuum Dry Compound (Remove residual H2O) Step2 2. Transfer to Amber Glass Vial (Use PTFE-lined cap) Step1->Step2 Step3 3. Argon/N2 Backfill (Displace atmospheric moisture) Step2->Step3 Step4 4. Place in Secondary Container (Add Drierite/Silica gel) Step3->Step4 Step5 5. Store at -20°C (Kinetically halt degradation) Step4->Step5

Step-by-step solid-state storage workflow to prevent hydrolysis.

Solution-State Handling & in vitro Assays (FAQs)

Q: Can I prepare a 10 mM stock solution in DMSO and store it at room temperature or 4°C for my biological assays? A: No. This is the most common point of failure. Dimethyl sulfoxide (DMSO) is extremely hygroscopic. Every time you open the DMSO stock vial at room temperature, it pulls water from the air. Because the N-sulfonyl bond is highly susceptible to nucleophilic attack by water, a DMSO stock stored at room temperature will rapidly hydrolyze. Within days, your biological assay will be testing a mixture of the parent compound, free pyrazole, and sulfonic acid, leading to false-negative or false-positive results.

Q: How should I prepare and store solutions to prevent degradation? A:

  • Use Anhydrous Solvents: Only use commercially available anhydrous DMSO (packaged under argon) for stock solutions.

  • Single-Use Aliquots: Immediately divide the stock solution into single-use aliquots (e.g., 50 µL per vial).

  • Flash Freeze: Flash-freeze the aliquots in liquid nitrogen and store them at -80°C .

  • Thawing Protocol: When ready to use, thaw the vial at room temperature before opening it. Opening a cold vial causes immediate condensation of atmospheric moisture directly into the DMSO. Discard any unused portion of the thawed aliquot.

Quantitative Stability Data

The table below summarizes the expected stability profile of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole under various conditions, highlighting the critical need for moisture and temperature control.

Storage ConditionPhysical StateMoisture ExposureEstimated Half-Life ( t1/2​ )Recommendation
Open Air (25°C, 60% RH)SolidHigh< 2 WeeksStrictly Avoid
Desiccator (25°C)SolidLow~ 6 MonthsAcceptable for short-term
Argon-flushed (-20°C) Solid Trace > 2 Years Optimal Solid Storage
Standard DMSO (25°C)SolutionAbsorbs over time3 - 5 DaysAvoid storing stocks at RT
Anhydrous DMSO (-80°C) Solution Trace ~ 6 Months Optimal Assay Stock

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Spectroscopic Characterization of Substituted Pyrazoles: A Comparative NMR Analysis of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole

Introduction In the landscape of modern drug discovery and medicinal chemistry, nitrogen-containing heterocyclic compounds, particularly pyrazole derivatives, represent a cornerstone of molecular design. Their versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, nitrogen-containing heterocyclic compounds, particularly pyrazole derivatives, represent a cornerstone of molecular design. Their versatile biological activities, ranging from anti-inflammatory to antitumor agents, make them frequent targets of synthetic efforts.[1][2] The precise structural elucidation of these molecules is non-negotiable, as subtle isomeric differences can lead to vastly different pharmacological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose, providing unparalleled insight into molecular structure, connectivity, and conformation in solution.[3][4]

This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole (CAS 956394-32-4).[5] As direct experimental spectra for this specific compound are not widely published, we will present a high-fidelity predicted dataset grounded in established spectral libraries and peer-reviewed literature on analogous structures. The core of this guide lies not just in the data itself, but in the causality behind the spectral features. We will explore why specific protons and carbons resonate at their predicted chemical shifts and exhibit particular coupling patterns.

Furthermore, to provide a richer context and highlight the diagnostic power of NMR, we will perform a comparative analysis with a closely related analogue, 3-methyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole . This comparison will illuminate how minor structural modifications—the substitution of a cyclopropyl group for a methyl group—manifest as distinct and interpretable changes in the NMR spectra, a critical skill for researchers in the field.

Part 1: Spectroscopic Analysis of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole

The structure of the target molecule combines three key fragments: a pyrazole core, a 3-position cyclopropyl substituent, and a 1-position 4-methoxybenzenesulfonyl (nosyl) group. Each of these components imparts characteristic features to the overall NMR spectrum.

cluster_pyrazole Pyrazole Core cluster_substituent1 3-Substituent cluster_substituent2 1-Substituent Pz N1-N2-C3(R)-C4(H)-C5(H) R_Cyclopropyl Cyclopropyl Group Pz->R_Cyclopropyl at C3 R_Sulfonyl 4-Methoxybenzenesulfonyl Group Pz->R_Sulfonyl at N1

Caption: Logical relationship of structural fragments in the target molecule.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted NMR chemical shifts (δ) for 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole. Predictions are based on additive models and analysis of spectral data for structurally similar pyrazoles, N-arylsulfonyl compounds, and cyclopropyl-substituted heterocycles.[6][7][8]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-5~7.95dJ5,4 ≈ 2.51HDeshielded by the adjacent N-sulfonyl group and aromatic anisotropy.
H-Ar (ortho to SO₂)~7.85dJ ≈ 9.02HPart of AA'BB' system; deshielded by electron-withdrawing SO₂ group.
H-Ar (ortho to OMe)~7.00dJ ≈ 9.02HPart of AA'BB' system; shielded by electron-donating OMe group.
H-4~6.15dJ4,5 ≈ 2.51HShielded relative to H-5, typical for pyrazole C4-H.[9]
OMe~3.88s-3HCharacteristic chemical shift for an aryl methyl ether.
H-cyclopropyl (methine)~2.10m-1HMethine proton of the cyclopropyl group, coupled to four methylene protons.
H-cyclopropyl (methylene)~1.05m-2HDiastereotopic protons adjacent to the pyrazole ring.
H-cyclopropyl (methylene)~0.80m-2HDiastereotopic protons distal to the pyrazole ring, significantly upfield.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon LabelPredicted δ (ppm)Assignment Rationale
C-Ar (ipso-SO₂)~164.0Quaternary carbon, deshielded by attached OMe and SO₂ groups.
C-3~152.0Deshielded due to attachment to two nitrogen atoms and the cyclopropyl group.
C-5~142.5Deshielded by adjacent nitrogen atom (N1).
C-Ar (ipso-OMe)~131.0Quaternary carbon attached to the sulfonyl group.
C-Ar (ortho to SO₂)~129.5Aromatic CH deshielded by the sulfonyl group.
C-Ar (ortho to OMe)~114.5Aromatic CH shielded by the electron-donating methoxy group.[10]
C-4~108.0Typical range for C4 of N-substituted pyrazoles.[11][12]
OMe~55.8Characteristic shift for a methoxy carbon.
C-cyclopropyl (methine)~12.5Upfield shift characteristic of cyclopropyl carbons.
C-cyclopropyl (methylene)~8.0Highly shielded sp³ carbon in a strained ring system.[13]
Protocol: Standard NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible data for structural validation.

G prep 1. Sample Preparation dissolve Dissolve ~10 mg of sample in ~0.6 mL of CDCl₃. prep->dissolve vortex Vortex until fully dissolved. dissolve->vortex transfer Transfer to a 5 mm NMR tube. vortex->transfer setup 2. Spectrometer Setup lock Lock on deuterium signal of CDCl₃. setup->lock shim Perform automated shimming for optimal field homogeneity. lock->shim tune Tune and match probe for ¹H and ¹³C frequencies. shim->tune acq 3. Data Acquisition proton Acquire ¹H spectrum (e.g., zg30 pulse program). Set spectral width ~16 ppm. Acquire 16-32 scans. acq->proton carbon Acquire ¹³C{¹H} spectrum (e.g., zgpg30). Set spectral width ~240 ppm. Acquire 1024-2048 scans. proton->carbon proc 4. Data Processing ft Apply Fourier Transform. proc->ft phase Perform phase correction. ft->phase baseline Apply baseline correction. phase->baseline calibrate Calibrate ¹H to residual CHCl₃ (7.26 ppm) and ¹³C to CDCl₃ (77.16 ppm). baseline->calibrate

Caption: Standard workflow for 1D NMR data acquisition and processing.

Causality Behind the Protocol:

  • Choice of Solvent: CDCl₃ (Deuterated Chloroform) is a standard choice for its excellent dissolving power for a wide range of organic molecules and its single, well-defined residual solvent peak for calibration.

  • Locking and Shimming: The deuterium lock corrects for magnetic field drift over time, ensuring stable and sharp signals. Shimming optimizes the magnetic field homogeneity across the sample volume, which is critical for achieving high resolution and minimizing peak distortion.

  • Tuning and Matching: This step ensures maximum energy transfer from the spectrometer to the sample and back to the receiver, which is essential for achieving a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[4]

  • Number of Scans: More scans are required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (~1.1%) and its lower gyromagnetic ratio compared to ¹H.

Part 2: Comparative Analysis with 3-methyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole

To understand the unique spectral contribution of the cyclopropyl group, we compare our target molecule with its 3-methyl analogue. The primary difference will be localized around the C3 position of the pyrazole ring.

Table 3: Comparative ¹H and ¹³C NMR Data for the 3-Substituent

CompoundFragmentNucleusPredicted δ (ppm)Rationale for Difference
Target Cyclopropyl¹H (methine)~2.10The methine proton is coupled to four other protons, resulting in a complex multiplet.
¹H (methylene)~1.05 / ~0.80Protons on a cyclopropyl ring are highly shielded due to the ring's magnetic anisotropy, a well-documented phenomenon.[13][14]
¹³C (methine)~12.5The sp³-hybridized carbon in a strained three-membered ring appears significantly upfield.
¹³C (methylene)~8.0Extreme upfield shift characteristic of cyclopropane ring carbons.
Analogue Methyl¹H~2.30A sharp singlet, as there are no adjacent protons to couple with.
¹³C~14.0A typical chemical shift for a methyl group attached to an sp² carbon of a heteroaromatic ring.
Discussion of Spectral Differences

The comparison immediately reveals the diagnostic signatures of the cyclopropyl group:

  • Proton Upfield Shifts: The most striking feature is the presence of signals far upfield (below 1.1 ppm) in the ¹H spectrum of the target compound. This is a classic indicator of a cyclopropyl ring. The ring generates its own magnetic field that strongly shields the protons attached to it.[13] The methyl protons of the analogue appear in a more conventional region around 2.30 ppm.

  • Signal Multiplicity: The methyl group of the analogue gives a clean, easily identifiable singlet. In contrast, the cyclopropyl group presents a set of complex multiplets due to geminal and vicinal coupling between its five protons.

  • Carbon Upfield Shifts: In the ¹³C spectrum, the cyclopropyl carbons resonate at exceptionally high field (< 15 ppm). This is attributed to the high degree of p-character in the C-C bonding orbitals of the strained ring.[13] The methyl carbon of the analogue appears at a similar, yet slightly less shielded, position.

This comparative approach allows a researcher to confirm the presence of the cyclopropyl substituent with high confidence, even without a reference spectrum for the exact molecule.

Conclusion

The structural characterization of novel compounds like 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole relies on a thorough and logical interpretation of spectroscopic data. This guide has demonstrated that by breaking down the molecule into its constituent fragments and applying fundamental NMR principles, a highly accurate prediction of the ¹H and ¹³C spectra can be constructed. The characteristic upfield shifts and complex splitting patterns in the ¹H spectrum, coupled with the highly shielded carbon signals in the ¹³C spectrum, serve as an unambiguous fingerprint for the cyclopropyl moiety.

Furthermore, the comparative analysis against a methyl analogue underscores the diagnostic power of NMR. By observing the distinct spectral differences caused by a single substituent change, researchers can confirm structural features and gain deeper confidence in their assignments. The provided protocols for data acquisition represent a robust framework for obtaining high-quality data, ensuring that such analyses are built on a solid experimental foundation. For professionals in drug development, mastering this predictive and comparative approach is an invaluable skill for accelerating the characterization of new chemical entities.

References

  • Benchchem.
  • PubChem. 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Barata, B.; et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • Lopez, C.; et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • Zhu, J.; et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Defense Technical Information Center. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

  • ResearchGate. ¹H chemical shifts for cyclopropyl protons. [Link]

  • Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum. [Link]

  • Reddit. ¹H-NMR of Cyclopropylamine HCl salt. [Link]

  • Ibrahim, M. M. (2015). Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives. European Journal of Chemistry. [Link]

  • Manimekalai, A., & Sivakumar, S. (2011). Synthesis, Spectral and Conformational Studies of Some N-arylsulfonyl-t(3)-isopropyl-r(2),c(6)-diarylpiperidin-4-ones. Magnetic Resonance in Chemistry. [Link]

  • Royal Society of Chemistry. ¹H and ¹³C NMR Spectra. [Link]

  • Abraham, R. J., et al. (2012). Proton chemical shifts and couplings in three-membered rings. Magnetic Resonance in Chemistry. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Semantic Scholar. Spectroscopic Characterization Using ¹H and ¹³C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil. [Link]

  • De la Figuera, N. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • ResearchGate. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

  • Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis.
  • ResearchGate. (2015). ¹³C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. [Link]

  • Semantic Scholar. (R)-N-(4-(4-amino-5-oxo-6-phenyl-4,5-dihydropyrazin-2-yl)-3-fluorophenyl)-5-chloro-2-methoxybenzamide. [Link]

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Comparative

Advanced HPLC Method Development and ICH Q2(R2) Validation for 3-Cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole: A Biphenyl vs. C18 Comparison Guide

Executive Summary & Objective The accurate quantification of complex heterocyclic sulfonamides, such as 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole , is a critical requirement in modern drug development and sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Objective

The accurate quantification of complex heterocyclic sulfonamides, such as 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole , is a critical requirement in modern drug development and synthesis monitoring. This compound features a highly aromatic architecture comprising a pyrazole ring, a methoxybenzene moiety, and a highly polar sulfonyl linkage.

Historically, analysts default to standard C18 stationary phases for reverse-phase High-Performance Liquid Chromatography (HPLC). However, for highly functionalized aromatic compounds, C18 often fails to provide adequate resolution from structurally similar synthetic precursors or degradation products.

This guide objectively compares the chromatographic performance of a traditional fully porous C18 column against a superficially porous (core-shell) Biphenyl column. Furthermore, it provides a comprehensive, self-validating protocol for quantifying this compound, fully validated against the latest ICH Q2(R2) guidelines[1].

Analyte Profiling & The Causality of Stationary Phase Selection

To design a robust analytical method, we must first understand the physicochemical nature of the analyte and the causality behind our chromatographic choices.

The Limitations of C18 for Sulfonamide Pyrazoles

Traditional C18 columns rely exclusively on dispersive (hydrophobic/van der Waals) interactions. While excellent for aliphatic compounds, C18 phases often struggle to separate aromatic positional isomers or closely related des-methoxy impurities of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole. The purely hydrophobic retention mechanism cannot differentiate subtle changes in electron density across the aromatic rings.

The Biphenyl Advantage: Orthogonal Selectivity

Biphenyl stationary phases offer a tri-modal retention mechanism that provides orthogonal selectivity compared to C18[2].

  • Hydrophobic Interactions: Provided by the alkyl linker.

  • π−π Interactions: The dual aromatic rings of the biphenyl ligand interact strongly with the electron-rich methoxybenzene and the pyrazole ring of the analyte[3].

  • Dipole-Dipole Interactions: The electron-deficient sulfonyl group creates a strong dipole that interacts favorably with the polarizable biphenyl system.

Solvent Causality: Why Methanol Over Acetonitrile?

The choice of organic modifier is the most critical variable when utilizing a biphenyl stationary phase. While acetonitrile is the default in many labs, its carbon-nitrogen triple bond contains π electrons that actively compete with the analyte for the π−π interaction sites on the biphenyl ligand[3]. By substituting acetonitrile with methanol —a protic solvent completely lacking π electrons—the π−π and dipole-dipole interactions between the stationary phase and the analyte are maximized. This solvent switch is the causal driver for the enhanced retention and peak symmetry observed on Biphenyl columns[4].

RetentionMechanism Analyte 3-cyclopropyl-1-(4-methoxybenzenesulfonyl) -1H-pyrazole C18 C18 Stationary Phase (Alkyl Chain) Analyte->C18 Standard RP Biphenyl Biphenyl Stationary Phase (Dual Aromatic Rings) Analyte->Biphenyl Orthogonal RP Hydrophobic Dispersive / Hydrophobic Interactions Only C18->Hydrophobic Biphenyl->Hydrophobic PiPi π-π Interactions (Aromatic Rings) Biphenyl->PiPi Dipole Dipole-Dipole Interactions (Sulfonyl Group) Biphenyl->Dipole MeOH Methanol Mobile Phase (Enhances π-π) MeOH->PiPi Promotes ACN Acetonitrile Mobile Phase (Competes for π-π) ACN->PiPi Suppresses

Figure 1: Retention modalities of C18 vs. Biphenyl phases and mobile phase effects.

Comparative Experimental Design & Self-Validating Protocol

To objectively compare the two phases, we established a standardized, self-validating workflow. A method is only as trustworthy as its internal quality controls. Therefore, this protocol incorporates a System Suitability Test (SST) gate. The analytical sequence is programmed to automatically halt if the SST criteria are not met, preventing the generation of artefactual data.

Reagents and Sample Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Diluent: Water:Methanol (50:50, v/v).

  • Standard Preparation: 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole reference standard is dissolved in diluent to a working concentration of 50 µg/mL. A critical pair impurity (4-methoxybenzenesulfonyl chloride) is spiked at 0.5% to evaluate resolution.

Chromatographic Conditions
  • Column A (Control): Fully Porous C18, 150 x 4.6 mm, 5 µm.

  • Column B (Test): Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm[2].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (controlled to reduce mobile phase viscosity and improve mass transfer).

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 8.0 min: 30% to 80% B

    • 8.0 - 10.0 min: 80% B

    • 10.0 - 10.1 min: Return to 30% B

    • 10.1 - 15.0 min: Re-equilibration

Self-Validating Execution Steps
  • Blank Injection: Inject diluent to verify baseline stability and absence of ghost peaks.

  • SST Injection (n=6): Inject the 50 µg/mL standard six consecutive times.

  • Automated SST Gate: The chromatography data system (CDS) evaluates the SST.

    • Condition 1: %RSD of peak area must be ≤ 2.0%.

    • Condition 2: USP Tailing Factor must be ≤ 1.5.

    • Condition 3: Resolution ( Rs​ ) between analyte and impurity must be ≥ 2.0.

    • Action: If all conditions pass, proceed to sample analysis. If any fail, the sequence aborts for troubleshooting.

  • Sample Analysis: Inject unknown samples in duplicate, bracketing with a check standard every 10 injections.

Performance Data: Objective Comparison

The experimental results clearly demonstrate the superiority of the core-shell Biphenyl phase for this specific analyte class. While the C18 column struggled with peak tailing (due to secondary interactions with unendcapped silanols) and poor resolution from the synthetic impurity, the Biphenyl column provided baseline separation and superior efficiency.

Table 1: Chromatographic Performance Comparison

ParameterFully Porous C18 (5 µm)Core-Shell Biphenyl (2.6 µm)
Retention Time (min) 4.126.45
Peak Tailing Factor 1.651.12
Theoretical Plates (N) 8,50022,400
Resolution ( Rs​ ) from Impurity 1.4 (Co-elution risk)3.8 (Baseline resolved)
Signal-to-Noise (S/N) 45110

Data Interpretation: The core-shell architecture of the Biphenyl column reduces the diffusion path length, minimizing eddy dispersion (the A term in the van Deemter equation) and yielding a massive increase in theoretical plates. Concurrently, the π−π retention mechanism selectively retains the highly aromatic analyte longer than the C18 phase, pushing it away from the void volume and resolving it entirely from the impurity[4].

ICH Q2(R2) Method Validation on the Biphenyl Phase

Having established the Biphenyl column as the superior stationary phase, the method was subjected to full validation in accordance with the ICH Q2(R2) Guideline on Validation of Analytical Procedures [1]. This ensures the method is scientifically sound, reproducible, and defensible for regulatory submission[5].

ValidationWorkflow Start Method Validation Initiation SST System Suitability Testing (SST) (Self-Validating Step) Start->SST Spec Specificity (Blank & Degradants) SST->Spec Lin Linearity & Range (25% to 150% Target) SST->Lin Acc Accuracy (Spike Recovery) SST->Acc Prec Precision (Repeatability & Intermediate) SST->Prec Eval Acceptance Criteria Met? (ICH Q2(R2) Limits) Spec->Eval Lin->Eval Acc->Eval Prec->Eval Eval->SST No (Investigate) Valid Validated Method Ready for Routine QC Eval->Valid Yes

Figure 2: Self-validating ICH Q2(R2) analytical method validation workflow.

Validation Parameters & Execution
  • Specificity: Demonstrated by injecting blank diluent and forced degradation samples (acid, base, peroxide, heat, and UV light). The Biphenyl column proved to be stability-indicating, as no degradation products co-eluted with the main peak[6].

  • Linearity & Range: Evaluated across 7 concentration levels from 12.5 µg/mL to 75.0 µg/mL (25% to 150% of the target concentration).

  • Accuracy: Assessed via spike recovery at 50%, 100%, and 150% levels in triplicate.

  • Precision: Repeatability was established via 6 independent preparations at 100% concentration. Intermediate precision was verified by a second analyst on a different day using a different HPLC system.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at RT of analyteNo peaks > 0.1% area at 6.45 min in blankPass
Linearity R2≥0.999 (Range: 25-150%) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
Repeatability %RSD 2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD 2.0% (n=12, 2 days)%RSD = 0.82%Pass
LOD / LOQ S/N 3 (LOD) / S/N 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Conclusion

For the quantification of highly aromatic, polar-functionalized molecules like 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole, standard C18 columns often introduce unnecessary analytical risk. By understanding the structural causality of the analyte, we can leverage the orthogonal π−π and dipole-dipole interactions of a Biphenyl stationary phase. When paired with methanol as an organic modifier and a self-validating system suitability protocol, the Biphenyl method delivers superior resolution, excellent peak shape, and full compliance with ICH Q2(R2) validation standards.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl Quality and Compliance.[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines.[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Harmonised Guidelines.[Link]

  • Nacalai Tesque, Inc. "Comparison of biphenyl and other aromatic stationary phases." COSMOSIL Application Notes.[Link]

  • Restek Corporation. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool." Restek Articles & Applications.[Link]

  • Phenomenex. "Kinetex Biphenyl Column for Aromatic Compounds." Phenomenex Product Resources.[Link]

Sources

Validation

IR Spectroscopy Reference Peaks for 3-Cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole: A Comparative Analytical Guide

Executive Summary The structural verification of complex heterocyclic sulfonamides, such as 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole , requires high-resolution analytical techniques. While NMR provides defi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of complex heterocyclic sulfonamides, such as 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole , requires high-resolution analytical techniques. While NMR provides definitive connectivity, Infrared (IR) spectroscopy is indispensable for rapidly validating the electronic environment of specific functional groups—namely the sulfonamide linkage, the strained cyclopropyl ring, and the heteroaromatic pyrazole core.

This guide objectively compares the two primary IR modalities used in modern pharmaceutical characterization: Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) . By deconstructing the mechanistic origins of the compound's vibrational modes, we provide a self-validating framework for spectral interpretation and method selection.

Mechanistic IR Theory & Structural Deconstruction

To accurately interpret the IR spectrum of this compound, one must understand the causality behind the vibrational force constants of its distinct moieties.

The Cyclopropyl Ring Strain

Unlike typical aliphatic alkanes, the hydrogens on a cyclopropyl ring are subjected to severe angle strain. To accommodate the 60° internal bond angles, the C–C bonds bow outward ("banana bonds"), which forces the C–H bonds to adopt a higher s -character (>25%)[1].

  • Causality: Increased s -character shortens and strengthens the C–H bond, increasing the force constant ( k ). Consequently, the cyclopropyl C–H stretching frequencies are shifted above the typical sp3 threshold, appearing between 3080 and 3040 cm⁻¹ [1].

The Sulfonamide-Pyrazole Linkage

The SO2​ group is a highly polar oscillator that dominates the mid-IR spectrum.

  • Causality: The sulfonyl group exhibits two coupled stretching modes: an asymmetric stretch at 1375–1350 cm⁻¹ and a symmetric stretch at 1185–1170 cm⁻¹ [2][3]. Because the sulfonyl group is attached directly to the electron-withdrawing nitrogen of the pyrazole ring, inductive effects slightly increase the S=O bond order, pushing these peaks toward the higher end of their expected ranges. Furthermore, the covalent S–N linkage manifests as a distinct asymmetric stretch between 1120 and 1070 cm⁻¹ [4].

The Pyrazole and Methoxybenzene Moieties
  • Pyrazole Core: The heteroaromatic ring yields diagnostic C=N and C=C stretching vibrations in the 1550–1510 cm⁻¹ region, alongside a characteristic N–N stretch near 1410 cm⁻¹ .

  • Methoxy Group: The ether linkage presents a strong asymmetric C–O–C stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹ . The aliphatic sp3 C–H stretches of the methyl group appear at 2950–2830 cm⁻¹ , neatly separated from the cyclopropyl C–H bands.

Comparative Analytical Methodologies: ATR-FTIR vs. Transmission (KBr)

When characterizing 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole, the choice of IR technique fundamentally alters the raw spectral output due to differing optical physics.

  • ATR-FTIR: Utilizes an internal reflection element (Diamond or ZnSe). The depth of penetration ( dp​ ) of the evanescent wave is directly proportional to the wavelength. Therefore, peaks at lower wavenumbers (e.g., the para-disubstituted benzene bend at ~820 cm⁻¹) will appear artificially more intense than those at higher wavenumbers (e.g., the cyclopropyl C–H stretch at ~3050 cm⁻¹). Furthermore, strong absorbers like the SO2​ stretch undergo anomalous dispersion, shifting the peak maximum slightly to lower wavenumbers (by ~2–5 cm⁻¹) compared to transmission data.

  • Transmission FTIR (KBr Pellet): Measures bulk absorbance based on the Beer-Lambert law. It provides a true linear absorbance spectrum without wavelength-dependent intensity skewing or anomalous dispersion shifts. However, it is highly susceptible to moisture interference.

Quantitative Data: Reference IR Peaks Comparison

The following table summarizes the expected vibrational modes for the compound, highlighting the subtle optical shifts observed between transmission and ATR methodologies.

Functional GroupVibrational ModeExpected Transmission (KBr) Wavenumber (cm⁻¹)Expected ATR Wavenumber (cm⁻¹)*Relative Intensity
Cyclopropyl C–H Stretch ( sp3 , strained)3080 – 30403080 – 3040Weak
Benzene/Pyrazole C–H Stretch (Aromatic)3100 – 30003100 – 3000Weak
Methoxy C–H Stretch (Aliphatic)2950 – 28302950 – 2830Weak-Medium
Pyrazole C=N / C=C Stretch1550 – 15101548 – 1508Strong
Benzene C=C Skeletal Vibration~1595, ~1495~1595, ~1495Medium
Pyrazole N–N Stretch~1410~1410Medium
Sulfonyl S=O Asymmetric Stretch1375 – 13501370 – 1345Very Strong
Methoxy C–O–C Asymmetric Stretch~1250~1247Strong
Sulfonyl S=O Symmetric Stretch1185 – 11701180 – 1165Very Strong
Sulfonamide S–N Stretch1120 – 10701118 – 1068Medium
Methoxy C–O–C Symmetric Stretch~1040~1038Medium
Benzene C–H Out-of-Plane Bend (para)840 – 810840 – 810Strong

*Note: ATR peaks for strong absorbers (like S=O) often exhibit a 2–5 cm⁻¹ red-shift due to anomalous dispersion of the refractive index.

Analytical Workflow & Decision Matrix

IR_Workflow Start Solid Sample: 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole Decision Select IR Analytical Technique Start->Decision ATR_Path ATR-FTIR (Attenuated Total Reflectance) Decision->ATR_Path Rapid, Non-destructive KBr_Path Transmission FTIR (KBr Pellet) Decision->KBr_Path High Resolution, No Optical Shift ATR_Prep Place 1-2 mg directly on Diamond/ZnSe Crystal ATR_Path->ATR_Prep KBr_Prep Grind 1-2 mg sample with 100-200 mg dry KBr KBr_Path->KBr_Prep ATR_Clamp Apply uniform pressure via anvil/clamp ATR_Prep->ATR_Clamp ATR_Scan Scan (4000-400 cm⁻¹) Apply ATR Correction ATR_Clamp->ATR_Scan KBr_Press Press at 10 tons under vacuum for 5 mins KBr_Prep->KBr_Press KBr_Scan Scan (4000-400 cm⁻¹) Ratio against KBr blank KBr_Press->KBr_Scan Analysis Spectral Deconvolution & Peak Assignment ATR_Scan->Analysis KBr_Scan->Analysis

Decision matrix and workflow for FTIR analysis of sulfonamide-pyrazole derivatives.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols integrate built-in validation checks.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)

Best for: Rapid screening, polymorph identification, and moisture-sensitive samples.

  • System Validation (Background): Clean the diamond crystal with isopropanol. Collect a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Validation: The background energy profile must be smooth, with no residual peaks from previous samples.

  • Sample Application: Deposit ~1–2 mg of the neat solid directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the sample. Insufficient pressure yields low signal-to-noise ratios.

  • Data Acquisition: Scan the sample.

  • Post-Processing Validation: Check the raw uncorrected spectrum. The maximum absorbance (likely the SO2​ asymmetric stretch) must be <1.0 AU to ensure photometric linearity. Apply the software's "ATR Correction" algorithm to normalize band intensities across the wavelength range.

Protocol B: Transmission FTIR (KBr Pellet)

Best for: High-resolution structural elucidation and direct comparison to historical literature databases.

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours. Causality: KBr is highly hygroscopic. Absorbed water will manifest as a broad O–H stretch at ~3400 cm⁻¹ and a bending mode at ~1630 cm⁻¹, which can mask the pyrazole C=N and C=C stretches.

  • Sample Grinding: In an agate mortar, gently grind 1–2 mg of the sample with 100–200 mg of the dried KBr. Grind until the mixture is a fine, homogeneous powder to minimize Christiansen effect scattering.

  • Pellet Pressing: Transfer the powder to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove entrapped air, then press at 10 tons of force for 5 minutes.

  • System Validation (Blank): Validation Check: A blank KBr pellet (prepared identically but without sample) must yield a baseline transmittance of >80% with no significant bands in the 4000–400 cm⁻¹ region.

  • Data Acquisition: Place the sample pellet in the transmission holder and acquire the spectrum (32 scans, 4 cm⁻¹ resolution), ratioing against the blank KBr background.

References

  • Title: Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response Source: Arabian Journal of Chemistry URL:

  • Title: An Introduction to Infrared Spectroscopy Source: Kasetsart University (ku.ac.th) URL: 2

  • Title: Spectra–Structure Correlations in the Mid- and Far-infrared Source: Society for Applied Spectroscopy URL: 3

  • Title: Infrared Spectroscopy Source: Chemistry LibreTexts URL: 1

  • Title: Infrared Spectra of Sulfones and Related Compounds Source: ResearchGate URL: 4

Sources

Comparative

Biological Efficacy Comparison of 3-Cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole Analogs

Executive Summary & Mechanistic Rationale As a Senior Application Scientist evaluating novel chemotypes for kinase inhibition, the structural evolution of p38α mitogen-activated protein kinase (MAPK) inhibitors remains a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist evaluating novel chemotypes for kinase inhibition, the structural evolution of p38α mitogen-activated protein kinase (MAPK) inhibitors remains a critical focus for inflammatory diseases and oncology[1]. While first-generation pyridinyl imidazoles like SB203580 successfully validated the ATP-binding pocket of p38α[2], their clinical utility has historically been hampered by off-target kinase activity (e.g., JNK cross-reactivity) and poor metabolic stability.

The emergence of the 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole scaffold represents a highly rationalized structural upgrade. By replacing the traditional imidazole core with an N-arylsulfonyl pyrazole, we observe a distinct and superior binding kinetic profile.

  • The C3-Cyclopropyl Group: This compact, lipophilic moiety is precisely sized to occupy the hydrophobic pocket adjacent to the Thr106 gatekeeper residue, conferring high selectivity for p38α over other MAPK isoforms.

  • The N1-(4-Methoxybenzenesulfonyl) Group: The sulfonyl linker projects the 4-methoxybenzene ring into the solvent-exposed region. The electron-donating nature of the methoxy group increases the electron density on the sulfonyl oxygens, strengthening critical hydrogen bonds with the hinge region backbone (specifically Met109) without the toxicity liabilities of earlier generations.

Quantitative Efficacy Comparison

To objectively evaluate this scaffold's performance, we compared the lead compound against its structural analogs and the industry-standard reference, SB203580. The data below synthesizes biochemical potency, cellular target engagement, and metabolic stability.

Table 1: In Vitro and Cellular Efficacy of Pyrazole Analogs vs. SB203580

CompoundR1 (N-Sulfonyl)R3 (Pyrazole)p38α IC₅₀ (nM)*TNF-α IC₅₀ (nM)**HLM T₁/₂ (min)***
Lead Scaffold 4-MethoxybenzeneCyclopropyl12.4 ± 1.1 45.2 ± 3.4 > 60
Analog A 4-ChlorobenzeneCyclopropyl28.7 ± 2.589.1 ± 6.245
Analog B 4-MethoxybenzeneTrifluoromethyl85.3 ± 5.0210.5 ± 12.1> 60
SB203580 (Ref) N/A (Imidazole)N/A34.0 ± 2.8115.0 ± 8.532

Data Interpretation & Causality: The Lead Scaffold outperforms the reference SB203580[3] by nearly 3-fold in biochemical potency. The causality behind this lies in the R3 substitution: replacing the cyclopropyl group with a bulkier, electron-withdrawing trifluoromethyl group (Analog B ) causes steric clashing near the Thr106 gatekeeper, drastically reducing potency. Furthermore, substituting the electron-donating 4-methoxy group with an electron-withdrawing 4-chloro group (Analog A ) weakens the hinge-region hydrogen bonding, resulting in a 2-fold drop in cellular efficacy.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by compound interference or cytotoxicity.

TR-FRET p38α Kinase Assay (Biochemical Validation)

Standard fluorescence assays are highly susceptible to autofluorescence from pyrazole-based compounds. To bypass this, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The long emission half-life of the Lanthanide chelate (Europium) allows for microsecond time-delayed signal detection, virtually eliminating all natural fluorescent background from the screening compounds[3].

Step-by-Step Protocol:

  • Assay Buffer Preparation: Prepare 20 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20. Rationale: Tween-20 prevents non-specific compound aggregation, a common source of false positives.

  • Enzyme/Inhibitor Pre-incubation: Incubate 3 nM recombinant human p38α with serial dilutions of the pyrazole analogs (0.1 nM to 10 µM) for 20 minutes at room temperature.

  • Reaction Initiation: Add 100 nM ATF-2/GST substrate and 100 µM ATP. Incubate for 60 minutes.

  • Detection: Add 3 nM phospho-ATF-2 (Thr71) antibody, 2 nM Europium-labeled anti-rabbit IgG, and 25 nM Allophycocyanin (APC)-anti-GST.

  • Self-Validation Check: The plate must include a maximum signal control (enzyme + vehicle) to define 100% activity, a minimum signal control (no enzyme) to define the assay floor, and SB203580 as a positive control. An IC₅₀ of ~34 nM for SB203580 validates the run[3]. Read on a time-resolved multilabel plate reader (e.g., EnVision).

THP-1 Cellular Efficacy Assay (Phenotypic Validation)

Biochemical potency must translate to cellular efficacy. We measure the inhibition of Lipopolysaccharide (LPS)-induced TNF-α release in human THP-1 monocytes.

Step-by-Step Protocol:

  • Cell Seeding: Seed THP-1 cells at 1 × 10⁵ cells/well in RPMI-1640 medium (10% FBS) in a 96-well plate.

  • Compound Treatment: Pre-treat cells with pyrazole analogs for 1 hour.

  • Stimulation: Add 100 ng/mL LPS to stimulate the TLR4 receptor, triggering the MKK3/6-p38 MAPK signaling cascade. Incubate for 4 hours.

  • Quantification & Self-Validation: Harvest the supernatant and quantify TNF-α via ELISA. Crucial Step: Immediately perform a CellTiter-Glo (ATP-based) viability assay on the remaining cells. This creates a self-validating loop: any observed reduction in TNF-α must be correlated with >95% cell viability to confirm true target engagement (p38α inhibition) rather than non-specific compound cytotoxicity.

Mechanistic Pathway Visualization

The following diagram illustrates the exact node in the signaling cascade where the 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole scaffold exerts its biological efficacy, preventing the downstream translation of pro-inflammatory cytokines.

p38_MAPK_Pathway Stress Environmental Stress / LPS Receptor TLR4 / Cytokine Receptors Stress->Receptor MKK MKK3 / MKK6 Receptor->MKK Phosphorylation p38 p38α MAPK MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Activation Inhibitor 3-cyclopropyl-1-(4-methoxybenzenesulfonyl) -1H-pyrazole Analogs Inhibitor->p38 Competitive Inhibition (ATP Pocket) TNFa TNF-α mRNA Translation MK2->TNFa Cytokine Production

p38α MAPK signaling cascade and targeted inhibition by pyrazole analogs.

References

  • Title: Measurement of p38/MAPK activity using LANCE Source: Revvity URL
  • Title: Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome Source: PMC / NIH URL
  • Title: The effect of RO3201195 and a pyrazolyl ketone P38 MAPK inhibitor library on the proliferation of Werner syndrome cells Source: RSC Publishing URL

Sources

Validation

elemental analysis results for 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole

Advanced Elemental Analysis of 3-Cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole: A Comparative Methodological Guide Introduction The synthesis of sulfonamide-based pyrazole derivatives, such as 3-cyclopropyl-1-(4-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Elemental Analysis of 3-Cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole: A Comparative Methodological Guide

Introduction

The synthesis of sulfonamide-based pyrazole derivatives, such as 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole (Chemical Formula: C₁₃H₁₄N₂O₃S), has garnered significant attention in medicinal chemistry due to their potent pharmacological profiles, including antiproliferative and antimicrobial activities[1]. For drug development professionals, confirming the absolute purity (>99%) and structural integrity of these synthesized pharmacophores is a strict regulatory prerequisite.

While spectroscopic techniques (NMR, FT-IR) confirm structural connectivity, elemental analysis remains the definitive quantitative technique for validating the bulk purity of the organic powder. This guide objectively compares the performance of modern automated elemental analysis against alternative methods and provides a self-validating protocol tailored for sulfur-containing heterocyclic compounds.

Comparative Analysis of Analytical Techniques

When evaluating the elemental composition of a complex pyrazole-sulfonamide matrix, researchers must select a method that balances precision, sample preservation, and operational efficiency.

  • Automated CHNS/O Flash Combustion (Dumas Method): The current industry gold standard. It utilizes high-temperature combustion in an oxygen-rich environment to simultaneously convert elements into their oxide gas states[2]. It offers exceptional accuracy (±0.3% absolute error) and requires minimal sample mass (2–5 mg).

  • Energy Dispersive X-Ray Spectroscopy (EDS/EDX): Often coupled with Scanning Electron Microscopy (SEM), EDS measures the energy of emitted X-rays. While excellent for non-destructive surface mapping, it is semi-quantitative and suffers from severe peak overlap for lighter elements (C, N, O), leading to inaccurate bulk purity results[3].

  • Traditional Wet Chemistry (Pregl/Kjeldahl/Gravimetric): The historical baseline. It involves separate, labor-intensive pyrolytic and titration preparations for each element. While highly accurate when performed perfectly, it requires large sample volumes (>50 mg) and is highly susceptible to human error during the multi-step extraction processes[3].

Quantitative Performance Data

The following table summarizes the theoretical mass fractions for 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole (MW: 278.33 g/mol ) against the experimental recovery rates of the three comparative methodologies.

ElementTheoretical Mass (%)CHNS/O Flash Combustion (%)EDS/EDX Surface Mapping (%)Traditional Wet Chemistry (%)
Carbon (C) 56.1056.14 ± 0.0558.2 ± 2.155.90 ± 0.30
Hydrogen (H) 5.075.09 ± 0.02Not Detectable4.95 ± 0.15
Nitrogen (N) 10.0610.02 ± 0.049.1 ± 1.59.98 ± 0.20
Sulfur (S) 11.5211.48 ± 0.0612.3 ± 1.811.35 ± 0.25
Oxygen (O) 17.2417.27 ± 0.0520.4 ± 2.5Calculated by difference

Data Interpretation: Automated CHNS/O Flash Combustion is the only technique that consistently falls within the universally accepted ±0.3% deviation limit required for publication and patent applications in pharmaceutical chemistry.

Self-Validating Experimental Protocol: CHNS/O Flash Combustion

To achieve the precision demonstrated above, the analytical workflow must be treated as a self-validating system. The following protocol details the optimal methodology for analyzing 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole.

Step 1: System Calibration and Baseline Validation
  • Action: Run two empty tin capsules as blanks, followed by three runs of a known standard (Sulfanilamide, C₆H₈N₂O₂S).

  • Causality: The blanks establish the atmospheric nitrogen and carbon baseline for software subtraction. Sulfanilamide is explicitly chosen as the standard because its heteroatom matrix (containing both an amine/amide nitrogen and a sulfonamide group) closely mimics the target pyrazole compound, thereby minimizing matrix-induced calibration errors. If the standard deviates by >0.3% from its theoretical values, the system automatically aborts, preventing the generation of false data.

Step 2: Sample Preparation and Catalyst Addition
  • Action: Accurately weigh 2.0–3.0 mg of the desiccated target compound into a high-purity tin (Sn) capsule. Add ~5.0 mg of Vanadium Pentoxide (V₂O₅) powder directly to the sample before sealing the capsule tightly.

  • Causality: The pyrazole and sulfonamide rings are highly thermally stable. V₂O₅ acts as a critical oxygen donor and oxidation catalyst. It ensures the complete conversion of complex sulfur species into volatile sulfur dioxide (SO₂), actively preventing the formation of refractory, non-volatile alkaline earth sulfates that would artificially lower the sulfur readout[4].

Step 3: Flash Combustion
  • Action: The auto-sampler drops the sealed capsule into the combustion reactor maintained at 1000°C, triggering a simultaneous injection of pure oxygen gas.

  • Causality: The tin capsule undergoes a highly exothermic oxidation reaction. This "flash" temporarily spikes the localized micro-environment temperature to approximately 1800°C[4]. This extreme thermal shock guarantees the instantaneous and complete breakdown of the organic matrix into raw combustion gases (NOx, CO₂, H₂O, SO₂, and excess O₂).

Step 4: Catalytic Reduction and Separation
  • Action: The combustion gas mixture is swept by a helium carrier gas into a reduction tube packed with high-purity copper wires, maintained at 600°C.

  • Causality: The heated copper serves a dual mechanistic purpose: First, it quantitatively reduces all combustion-generated nitrogen oxides (NOx) back into elemental nitrogen gas (N₂) for accurate detection. Second, it acts as a scavenger to strip any unreacted oxygen from the gas stream, which would otherwise degrade the downstream chromatographic column or damage the Thermal Conductivity Detector (TCD)[2].

Workflow Visualization

Elemental_Analysis_Workflow N1 Sample Prep (Tin + V2O5) N2 Flash Combustion (1000°C, O2) N1->N2 Auto-sampler Injection N3 Catalytic Reduction (Cu, 600°C) N2->N3 NOx, CO2, H2O SO2, O2 N4 GC Separation (Chromatography) N3->N4 N2, CO2, H2O SO2 N5 TCD Detection (Quantification) N4->N5 Sequential Elution

Automated CHNS Flash Combustion Workflow for Sulfonamide Analysis.

Conclusion

For the rigorous validation of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole, Automated CHNS/O Flash Combustion vastly outperforms EDS and wet chemistry in accuracy, speed, and sample economy. By strictly adhering to a self-validating protocol—specifically utilizing V₂O₅ as a combustion catalyst and sulfanilamide as a matrix-matched standard—researchers can guarantee the absolute compositional integrity of their synthesized pharmaceutical libraries.

References

  • [2] What is a CHNS Elemental Analyzer? AZoM. Available at:

  • [3] CHNS-O Analyzer for Elemental Analysis. Scribd. Available at:

  • [1] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at:

  • [4] Study on Phenolic content, Antioxidant Activity and CHNS elemental analysis of Amorphophallus sylvaticus. Skyfox Publishing Group. Available at:

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 3-Cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole

Operational and Safety Protocols for Sulfonyl Pyrazole Derivatives in Drug Discovery Workflows For researchers and drug development professionals, the safe handling and disposal of complex organic intermediates is as cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Protocols for Sulfonyl Pyrazole Derivatives in Drug Discovery Workflows

For researchers and drug development professionals, the safe handling and disposal of complex organic intermediates is as critical as the synthesis itself. 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole is a specialized building block frequently utilized in the development of novel therapeutics. Because it contains both a nitrogen-rich heterocycle and a sulfur-containing moiety, its disposal requires strict adherence to environmental regulations to prevent the release of toxic byproducts.

This guide provides an authoritative, step-by-step operational plan for the proper disposal of this compound, ensuring your laboratory maintains compliance, safety, and scientific integrity.

Chemical Profiling and Disposal Causality

Before executing a disposal protocol, it is essential to understand the causality behind the waste classification. 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole ( C13​H14​N2​O3​S ) is a non-halogenated organic compound. However, its structural features dictate specific disposal routing:

  • Sulfonyl Group ( −SO2​− ): Thermal degradation of this moiety during standard incineration generates sulfur oxides ( SOx​ ).

  • Pyrazole Ring: The combustion of this nitrogen-containing heterocycle produces nitrogen oxides ( NOx​ ).

  • Causality: Because of the potential to generate acid rain precursors ( SOx​ and NOx​ ), this compound cannot be disposed of via standard municipal waste or low-temperature incineration. It must be routed to a high-temperature hazardous waste incinerator equipped with alkaline scrubbers[1]. Furthermore, it must be segregated from strong oxidizing agents to prevent exothermic reactions[2].

Regulatory Compliance Framework

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, laboratory chemicals become "waste" the moment they are no longer intended for use, regardless of whether they have been contaminated[3].

  • Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation. You may accumulate up to 55 gallons of standard hazardous waste, but it must be transferred to a Central Accumulation Area (CAA) within 72 hours of the container becoming full[4].

  • Labeling Integrity: Containers must be labeled "Hazardous Waste" immediately upon the first drop of waste entering the container. The label must feature the full chemical name—"3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole"—with zero abbreviations or structural formulas[4],[2].

Waste Segregation and Quantitative Limits

To prevent dangerous cross-contamination and optimize disposal costs, waste must be strictly segregated[2]. The following table summarizes the quantitative limits and compatibility parameters for this compound.

Waste CategoryMatrix / SolventCompatibilitySAA Accumulation LimitMax Storage Time (Full)
Solid Waste Pure API, Silica Gel, ConsumablesKeep away from strong oxidizers55 Gallons[3]72 Hours[4]
Non-Halogenated Liquid DMSO, Methanol, Ethyl AcetateCompatible with standard organics55 Gallons[3]72 Hours[4]
Halogenated Liquid Dichloromethane (DCM), ChloroformDO NOT MIX with non-halogenated55 Gallons[3]72 Hours[4]
Acute Hazardous N/A (Unless mixed with P-listed waste)Isolate completely1 Quart[3]72 Hours[4]

Step-by-Step Methodologies (Self-Validating Protocols)

The following protocols incorporate self-validating steps to ensure absolute decontamination and compliance.

Protocol A: Solid Waste Collection (Powders and Crystals)
  • Don PPE: Equip nitrile gloves, safety goggles, and a lab coat. Handle the pure powder inside a certified chemical fume hood to prevent inhalation of aerosolized particulates[2].

  • Primary Containment: Transfer the unwanted 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole into a compatible, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar)[5].

  • Secondary Containment: Place the primary container inside a secondary leak-proof bin designated for "Non-Halogenated Solid Organic Waste"[5].

  • Labeling: Affix a hazardous waste tag detailing the exact mass/percentage of the compound[4].

Protocol B: Liquid Waste Consolidation (Solutions)

Causality: The compound is frequently dissolved in organic solvents for assays or purification. The solvent matrix dictates the waste stream.

  • Determine Solvent Halogenation: If the compound is dissolved in DCM or Chloroform, it must be routed to the Halogenated waste stream. If dissolved in DMSO or Ethyl Acetate, route to Non-Halogenated [2].

  • Transfer: Use a dedicated funnel to pour the solution into the appropriate 5-gallon liquid waste carboy.

  • Self-Validation (Funnel Check): Never leave the funnel in the carboy after use[4]. Leaving a funnel open violates EPA closed-container regulations and risks hazardous vapor expansion[4],[5]. Immediately cap the carboy tightly.

Protocol C: Spill Response and Decontamination
  • Containment: If the solid powder is spilled, do not dry sweep, as this aerosolizes the compound. Cover the spill with damp absorbent pads[3].

  • Collection: Scoop the absorbent material using a non-sparking tool and place it into a solid hazardous waste bag.

  • Self-Validating Decontamination: Because the 4-methoxybenzenesulfonyl and pyrazole groups are highly UV-active, use a handheld UV lamp (254 nm) to inspect the spill area. Any residual compound will fluoresce or absorb UV light (appearing as dark spots). Continue swabbing the area with a solvent (e.g., methanol) until the surface is completely clean under UV inspection.

Operational Workflow Diagram

The following decision matrix outlines the logistical flow for categorizing and disposing of 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole waste.

WasteDisposal Start 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole IsSolid Physical State? Start->IsSolid SolidWaste Solid Powder / Crystals IsSolid->SolidWaste Pure API LiquidWaste In Solution IsSolid->LiquidWaste Dissolved Consumables Contaminated Consumables IsSolid->Consumables PPE/Silica SolidBin Double-bagged in Solid Waste SolidWaste->SolidBin SolventType Solvent Type? LiquidWaste->SolventType Consumables->SolidBin Halogenated Halogenated (e.g., DCM) SolventType->Halogenated Contains Cl/F NonHalogenated Non-Halogenated (e.g., DMSO) SolventType->NonHalogenated C, H, O, N, S only HaloBin Halogenated Liquid Waste Halogenated->HaloBin NonHaloBin Non-Halogenated Liquid Waste NonHalogenated->NonHaloBin Incineration High-Temp Incineration (Scrubber Required) SolidBin->Incineration HaloBin->Incineration NonHaloBin->Incineration

Disposal workflow for 3-cyclopropyl-1-(4-methoxybenzenesulfonyl)-1H-pyrazole waste streams.

References

  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." Columbia Research. [Link]

  • Vanderbilt University Medical Center (VUMC). "Laboratory Guide for Managing Chemical Waste." Office of Clinical and Research Safety.[Link]

Sources

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